2,6-Difluorobenzoic acid-d3
Description
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C7H4F2O2 |
|---|---|
Poids moléculaire |
161.12 g/mol |
Nom IUPAC |
3,4,5-trideuterio-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |
Clé InChI |
ONOTYLMNTZNAQZ-CBYSEHNBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])F)C(=O)O)F)[2H] |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(=O)O)F |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,6-Difluorobenzoic acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2,6-Difluorobenzoic acid-d3. This deuterated analog of 2,6-difluorobenzoic acid is a valuable tool in various scientific disciplines, particularly in drug metabolism studies and as an internal standard for quantitative analysis.
Core Chemical Properties
This compound, with the CAS number 1219804-21-3, is a stable isotope-labeled version of 2,6-difluorobenzoic acid. The deuterium (B1214612) atoms are located at the 3, 4, and 5 positions of the benzene (B151609) ring. While specific experimental data for the deuterated compound is limited, the physicochemical properties of its non-deuterated counterpart (CAS 385-00-2) provide a reliable reference.
Table 1: Physicochemical Properties of 2,6-Difluorobenzoic acid and its Deuterated Analog
| Property | 2,6-Difluorobenzoic acid | This compound | Source |
| Molecular Formula | C₇H₄F₂O₂ | C₇HD₃F₂O₂ | [1] |
| Molecular Weight | 158.10 g/mol | 161.12 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | Not specified (expected to be similar) | |
| Melting Point | 157-161 °C | Not specified (expected to be similar) | |
| Boiling Point | 231.0 ± 20.0 °C at 760 mmHg | Not specified (expected to be similar) | [1] |
| pKa | 2.34 ± 0.10 (Predicted) | Not specified (expected to be similar) | [1] |
| Solubility | Soluble in methanol (B129727) and water. | Not specified (expected to be similar) | |
| CAS Number | 385-00-2 | 1219804-21-3 | [1][2] |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
A common and effective method for introducing deuterium into an aromatic ring is through acid-catalyzed hydrogen-deuterium exchange.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Acid-Catalyzed Deuteration
-
Reaction Setup: In a sealed reaction vessel, dissolve 2,6-difluorobenzoic acid in an excess of deuterated sulfuric acid (D₂SO₄) and deuterium oxide (D₂O). The use of a large excess of the deuterated reagents drives the equilibrium towards the deuterated product.
-
Heating: Heat the mixture at an elevated temperature (e.g., 100-150 °C) for a prolonged period (e.g., 24-48 hours) to facilitate the electrophilic aromatic substitution of hydrogen with deuterium.
-
Work-up: After cooling, the reaction mixture is carefully neutralized with a base (e.g., NaHCO₃ or Na₂CO₃). The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Analytical Characterization
The successful synthesis and purity of this compound can be confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most direct way to confirm deuteration. In the spectrum of this compound, the signals corresponding to the protons at the 3, 4, and 5 positions of the aromatic ring will be significantly diminished or absent compared to the spectrum of the non-deuterated standard.
-
¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the aromatic carbons. The signals for the deuterated carbons (C3, C4, C5) may appear as multiplets due to carbon-deuterium coupling.
-
¹⁹F NMR: The fluorine-19 NMR spectrum should remain largely unchanged from the non-deuterated analog, showing a signal for the two equivalent fluorine atoms.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of this compound will be shifted by +3 m/z units compared to the non-deuterated compound, reflecting the presence of three deuterium atoms.
Table 2: Expected Mass Spectral Data
| Compound | Molecular Formula | [M]⁺ (m/z) | [M-H]⁻ (m/z) |
| 2,6-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.02 | 157.01 |
| This compound | C₇HD₃F₂O₂ | 161.04 | 160.03 |
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed to assess the purity of this compound.
Table 3: General HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Biological Context: Metabolic Pathway
2,6-Difluorobenzoic acid is a known metabolite of several benzoylurea (B1208200) insecticides, such as diflubenzuron (B1670561) and teflubenzuron.[3][4] The primary metabolic pathway involves the hydrolytic cleavage of the urea (B33335) bridge in the parent insecticide. This compound is therefore a valuable tool for tracing the metabolic fate of these insecticides in environmental and biological systems.
Caption: Metabolic pathway of benzoylurea insecticides leading to 2,6-difluorobenzoic acid.
This metabolic breakdown is a key detoxification process in many organisms. The use of this compound in metabolic studies allows for the precise quantification of this metabolite using isotope dilution mass spectrometry, providing valuable data for toxicological and environmental risk assessments.[3][4]
Conclusion
This compound is an important analytical standard and research tool. Its synthesis, while not described in detail in the literature, can be achieved through established deuteration methodologies. The analytical techniques outlined in this guide provide a robust framework for its characterization and quantification. Understanding its role as a metabolite of common insecticides highlights its significance in the fields of drug development, toxicology, and environmental science.
References
An In-depth Technical Guide to the Synthesis and Purification of 2,6-Difluorobenzoic acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2,6-Difluorobenzoic acid-d3, a deuterated analogue of 2,6-Difluorobenzoic acid. This isotopically labeled compound is a valuable tool in pharmaceutical research and development, particularly in metabolic studies and as an internal standard for analytical applications. This document outlines a plausible synthetic pathway, detailed experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the non-deuterated 2,6-Difluorobenzoic acid via the hydrolysis of 2,6-Difluorobenzonitrile (B137791). The subsequent step introduces the deuterium (B1214612) labels onto the aromatic ring through a catalyzed hydrogen-deuterium (H/D) exchange reaction.
Figure 1: A logical workflow diagram illustrating the synthesis and purification of this compound.
Experimental Protocols
Synthesis of 2,6-Difluorobenzoic acid
This protocol describes the hydrolysis of 2,6-difluorobenzonitrile to produce 2,6-difluorobenzoic acid.
Materials:
-
2,6-Difluorobenzonitrile
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water (H₂O)
-
10% Sulfuric acid (H₂SO₄) aqueous solution
-
Ethanol
-
Autoclave
-
Beaker
-
Filtration apparatus
Procedure:
-
In an autoclave, combine 139 g of 2,6-difluorobenzonitrile, 120 g of sodium hydroxide, and 180 g of water.[1] The molar ratio of the reactants is approximately 1:3:10 (2,6-difluorobenzonitrile:NaOH:H₂O).[1]
-
Heat the mixture to 150°C and maintain the reaction for 10 hours under a controlled pressure of 0.25 MPa.[1]
-
After the reaction is complete, cool the reaction solution and transfer it to a beaker.[1]
-
Acidify the solution by adjusting the pH to 1 with a 10% sulfuric acid aqueous solution, which will cause a slightly yellowish solid to precipitate.[1]
-
Collect the solid precipitate by filtration and wash it with cold water.[1]
-
Dry the solid product.[1]
Deuterium Labeling of 2,6-Difluorobenzoic acid (Proposed Method)
This proposed protocol is based on general methods for metal-catalyzed hydrogen-deuterium exchange on aromatic carboxylic acids.[2][3] Optimization of reaction conditions may be necessary.
Materials:
-
2,6-Difluorobenzoic acid
-
Deuterium oxide (D₂O)
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
Place 2,6-difluorobenzoic acid and a catalytic amount of Pd/C into the reaction vessel.
-
Evacuate the vessel and backfill with an inert gas.
-
Add a sufficient amount of deuterium oxide (D₂O) to dissolve or suspend the benzoic acid derivative.
-
Heat the reaction mixture under an inert atmosphere. The temperature and reaction time will need to be optimized, but starting conditions could be in the range of 100-150°C for several hours to days.
-
Monitor the progress of the deuteration by taking small aliquots and analyzing them by mass spectrometry to determine the level of deuterium incorporation.
-
Upon completion, cool the reaction mixture.
Purification
Purification of the crude this compound is crucial to remove any unreacted starting material, catalyst, and byproducts. Recrystallization is a highly effective method for purifying solid organic compounds.[4][5][6]
Recrystallization Protocol
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Heating and stirring apparatus
-
Filtration apparatus (Buchner funnel)
-
Activated carbon (optional)
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as an ethanol/water solution (e.g., 2:1 volume ratio).[1]
-
If the solution is colored, a small amount of activated carbon can be added to the hot solution to remove colored impurities.
-
Hot filter the solution to remove the activated carbon (if used) and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[7]
-
Dry the purified this compound crystals under vacuum.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of 2,6-Difluorobenzoic acid and its deuterated analogue. Note that the data for the deuterated compound is based on typical yields for similar deuteration reactions and may require experimental optimization.
| Parameter | 2,6-Difluorobenzoic acid | This compound (Expected) |
| Synthesis Yield | 85%[1] | 80-95% |
| Purity (after recrystallization) | 98.5%[1] | >98% |
| Isotopic Purity (d3) | N/A | >95% |
| Melting Point | 157-161 °C | Similar to non-deuterated |
| Molecular Weight | 158.10 g/mol | 161.12 g/mol |
Mandatory Visualization
Figure 2: A simplified diagram illustrating the proposed mechanism of metal-catalyzed hydrogen-deuterium exchange on the aromatic ring.
This technical guide provides a foundational understanding for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize the proposed protocols based on their specific laboratory conditions and analytical capabilities.
References
- 1. 2,6-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Chemistry - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Characterization of Deuterium-Labeled 2,6-Difluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of deuterium-labeled 2,6-difluorobenzoic acid, specifically 3,4,5-trideuterio-2,6-difluorobenzoic acid. This isotopically labeled compound serves as a valuable tool in various research and development applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies. Its use as an internal standard in quantitative analysis by mass spectrometry is a key application.
Compound Profile
Deuterium-labeled 2,6-difluorobenzoic acid is a stable isotope-labeled analog of the parent compound, 2,6-difluorobenzoic acid. The incorporation of three deuterium (B1214612) atoms at the 3, 4, and 5 positions of the benzene (B151609) ring provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis.
Table 1: General Properties of 2,6-Difluorobenzoic Acid and its Deuterated Analog
| Property | 2,6-Difluorobenzoic Acid | 3,4,5-trideuterio-2,6-difluorobenzoic Acid |
| Chemical Formula | C₇H₄F₂O₂ | C₇HD₃F₂O₂ |
| Molecular Weight | 158.10 g/mol | 161.12 g/mol |
| CAS Number | 385-00-2 | 1219804-21-3[1] |
| Appearance | White to light yellow crystalline powder[2] | Not specified, likely similar to unlabeled |
| Melting Point | 157-161 °C | Not specified, likely similar to unlabeled |
| IUPAC Name | 2,6-difluorobenzoic acid[3] | 3,4,5-trideuterio-2,6-difluorobenzoic acid[4] |
| InChI | InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)[3] | InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D[4] |
Synthesis and Isotopic Labeling
One potential pathway could start from 2,6-difluorobenzonitrile. The nitrile can be hydrolyzed under basic conditions to form the corresponding benzoic acid.[4] Deuterium can be introduced at the aromatic positions via acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source like D₂O and a suitable catalyst.
Analytical Characterization
A comprehensive characterization of the deuterium-labeled compound is crucial to confirm its identity, purity, and the extent of isotopic enrichment. This typically involves a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and determining the positions of deuterium labeling.
-
¹H NMR: In the ¹H NMR spectrum of 3,4,5-trideuterio-2,6-difluorobenzoic acid, the signals corresponding to the protons at positions 3, 4, and 5 of the benzene ring would be absent or significantly reduced in intensity compared to the unlabeled compound. The remaining proton signals would be those of the carboxylic acid proton.
-
²H NMR: A ²H NMR spectrum would show signals corresponding to the deuterium atoms at the 3, 4, and 5 positions, providing direct evidence of successful labeling.
-
¹³C NMR: The ¹³C NMR spectrum would show changes in the signals for the deuterated carbons (C3, C4, and C5). Due to the carbon-deuterium coupling, these signals would appear as multiplets (typically triplets for a C-D bond) and may be shifted slightly upfield compared to the corresponding signals in the unlabeled compound.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is not expected to change significantly upon deuteration of the aromatic ring, as the fluorine atoms are not directly bonded to the deuterated positions.
Table 2: Predicted NMR Spectral Data for 3,4,5-trideuterio-2,6-difluorobenzoic Acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H | ~13 (variable) | Singlet | Carboxylic acid proton. Aromatic proton signals expected to be absent. |
| ²H | Not available | - | Signals expected for D at positions 3, 4, and 5. |
| ¹³C | Not available | Multiplets (for C3, C4, C5) | Signals for C3, C4, and C5 will show C-D coupling. |
| ¹⁹F | Not available | - | Expected to be similar to the unlabeled compound. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg) of 3,4,5-trideuterio-2,6-difluorobenzoic acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ²H, ¹³C, and ¹⁹F nuclei.
-
Acquisition: Acquire spectra for each nucleus using standard pulse sequences. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the labeled compound and for determining the degree of isotopic enrichment.
-
Molecular Ion Peak: The mass spectrum of 3,4,5-trideuterio-2,6-difluorobenzoic acid will show a molecular ion peak (M⁺) at m/z 161, which is three mass units higher than the unlabeled compound (m/z 158).
-
Isotopic Distribution: The relative intensities of the M, M+1, M+2, etc., peaks will be different from the unlabeled compound due to the presence of deuterium. Analysis of the isotopic cluster can be used to calculate the isotopic purity.
-
Fragmentation Pattern: The fragmentation pattern in the mass spectrum will also be informative. Fragments containing the deuterated benzene ring will have a mass shift of +3 compared to the corresponding fragments of the unlabeled compound. Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).
Table 3: Predicted Mass Spectral Data for 3,4,5-trideuterio-2,6-difluorobenzoic Acid
| Ion | Predicted m/z | Notes |
| [M]⁺ | 161 | Molecular ion |
| [M-OD]⁺ | 143 | Loss of deuteroxy group (if exchange occurs in the ion source) |
| [M-COOD]⁺ | 115 | Loss of deuterated carboxyl group |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, as the eluent from a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).
-
Ionization: Electron ionization (EI) is typically used for GC-MS, while electrospray ionization (ESI) is common for LC-MS.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements and determination of isotopic distribution.
-
Data Analysis: The acquired mass spectrum is analyzed to identify the molecular ion and key fragment ions. The isotopic enrichment can be calculated from the relative intensities of the isotopic peaks.
Chromatographic Analysis
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine the chemical purity of the labeled compound.
-
Retention Time: The retention time of 3,4,5-trideuterio-2,6-difluorobenzoic acid is expected to be very similar to that of the unlabeled compound under the same chromatographic conditions. A slight difference may be observed in some cases due to the isotope effect.
-
Purity Assessment: The peak area of the main compound relative to the total area of all peaks in the chromatogram provides a measure of its chemical purity.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a standard solution of the deuterated compound in a suitable solvent (e.g., acetonitrile (B52724)/water).
-
Instrumentation: A standard HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the analyte is in its protonated form.
-
Analysis: Inject the sample and monitor the elution profile at a suitable UV wavelength (e.g., around 230 nm). The purity is calculated from the peak area percentages.
Applications in Drug Development
The primary application of 3,4,5-trideuterio-2,6-difluorobenzoic acid is as an internal standard in bioanalytical methods for the quantification of its unlabeled analog or related compounds in biological matrices such as plasma, urine, or tissue homogenates.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response.
Conclusion
The characterization of 3,4,5-trideuterio-2,6-difluorobenzoic acid involves a multi-technique approach to confirm its structure, purity, and isotopic enrichment. While specific experimental data for the labeled compound is not widely published, established analytical principles and data from the unlabeled analog provide a strong basis for its characterization. Its primary role as an internal standard underscores the importance of thorough analytical validation for its effective use in regulated bioanalysis and other quantitative applications.
References
In-Depth Technical Guide: 2,6-Difluorobenzoic acid-d3
CAS Number: 1219804-21-3
This technical guide provides a comprehensive overview of 2,6-Difluorobenzoic acid-d3, a deuterated analog of 2,6-Difluorobenzoic acid. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds.
Introduction
This compound is a stable isotope-labeled form of 2,6-Difluorobenzoic acid, where three hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This isotopic substitution makes it a valuable tool in various scientific applications, particularly as an internal standard in quantitative mass spectrometry-based analyses and in metabolic studies of agrochemicals and pharmaceuticals. 2,6-Difluorobenzoic acid itself is a known metabolite of several benzoylurea (B1208200) insecticides, such as Teflubenzuron.
Physicochemical Properties
The physicochemical properties of this compound are expected to be very similar to its non-deuterated counterpart, with the primary difference being its molecular weight.
| Property | Value |
| CAS Number | 1219804-21-3 |
| Molecular Formula | C₇HD₃F₂O₂ |
| Molecular Weight | 161.12 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 157-161 °C (for non-deuterated) |
| Boiling Point | 72-77 °C at 13 mmHg (for non-deuterated) |
| Solubility | Soluble in methanol |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
This protocol is based on the known hydrolysis of non-deuterated benzonitriles and should be adapted and optimized for the specific deuterated starting material.
Objective: To synthesize this compound via the hydrolysis of 2,6-difluorobenzonitrile-d3.
Materials:
-
2,6-difluorobenzonitrile-d3
-
Sodium hydroxide (B78521) (NaOH)
-
Deuterium oxide (D₂O)
-
Deuterated hydrochloric acid (DCl) or another suitable acid for workup
-
An appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-difluorobenzonitrile-d3 in a solution of sodium hydroxide in deuterium oxide.
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully acidify the reaction mixture with deuterated hydrochloric acid until the pH is acidic, which will precipitate the this compound.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the quantitative analysis of 2,6-Difluorobenzoic acid and its parent compounds, such as Teflubenzuron, in various matrices.
Use as an Internal Standard in LC-MS/MS Analysis
Deuterated internal standards are ideal for mass spectrometry-based quantification as they have nearly identical chemical and physical properties to the analyte but a different mass, allowing for accurate correction of matrix effects and variations in sample processing and instrument response.
Caption: Workflow for using this compound as an internal standard.
Experimental Protocol: Quantification of Teflubenzuron Metabolite
The following is a representative protocol for the analysis of 2,6-Difluorobenzoic acid in a biological matrix, incorporating this compound as an internal standard. This protocol is adapted from established methods for pesticide residue analysis.
Objective: To quantify the concentration of 2,6-Difluorobenzoic acid in a sample matrix using a stable isotope dilution LC-MS/MS method.
Sample Preparation (QuEChERS-based):
-
Homogenization: Homogenize a known amount of the sample (e.g., 10 g of fruit or vegetable tissue).
-
Internal Standard Spiking: Spike the homogenized sample with a known amount of this compound solution.
-
Extraction: Add acetonitrile (B52724) and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to the sample. Shake vigorously to extract the analytes.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Final Preparation: Centrifuge the d-SPE tube and transfer the supernatant to a new vial. The extract is now ready for LC-MS/MS analysis.
LC-MS/MS Parameters (Hypothetical):
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient to separate the analyte from matrix interferences |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Transitions | |
| 2,6-Difluorobenzoic acid | Q1: 157.0 m/z, Q3: 113.0 m/z (quantifier), 69.0 m/z (qualifier) |
| This compound | Q1: 160.0 m/z, Q3: 116.0 m/z |
Metabolic Pathway of Teflubenzuron
2,6-Difluorobenzoic acid is a significant metabolite of the insecticide Teflubenzuron. Understanding this metabolic pathway is crucial for toxicological and environmental fate studies.
Caption: Metabolic breakdown of Teflubenzuron.
Conclusion
This compound is an essential tool for researchers in analytical chemistry and drug metabolism. Its primary utility as an internal standard in LC-MS/MS methods allows for highly accurate and precise quantification of its non-deuterated counterpart and related parent compounds in complex matrices. This technical guide provides a foundational understanding of its properties, synthesis, and key applications, enabling scientists to effectively incorporate this valuable isotopically labeled compound into their research.
An In-Depth Technical Guide to the Isotopic Purity of 2,6-Difluorobenzoic acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of 2,6-Difluorobenzoic acid-d3, a deuterated analog of 2,6-Difluorobenzoic acid. This stable isotope-labeled compound is a valuable tool in various scientific disciplines, particularly in mass spectrometry-based quantitative analysis where it serves as an internal standard. Its utility is fundamentally dependent on its isotopic purity, which dictates the accuracy and reliability of experimental results. This document outlines the available specifications from commercial suppliers, details the analytical methodologies for purity assessment, and provides a theoretical framework for its synthesis.
Data Presentation: Isotopic Purity Specifications
The isotopic purity of commercially available this compound is a critical parameter for its application. The following table summarizes the available quantitative data from a leading supplier.
| Supplier | Product Number | Isotopic Purity Specification | Chemical Purity |
| LGC Standards | CDN-D-6073 | 98 atom % D[1] | min 98%[1] |
It is common for suppliers of high-quality isotopically labeled compounds, such as Toronto Research Chemicals and Cambridge Isotope Laboratories, to provide a detailed Certificate of Analysis (CoA) with each product. This document typically includes comprehensive data from analytical techniques like NMR and mass spectrometry to confirm the isotopic enrichment and chemical purity.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between isotopes. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.
Mass Spectrometry Protocol
High-resolution mass spectrometry is a powerful technique for determining the isotopic enrichment of a labeled compound by analyzing the relative abundance of its isotopologues.
Objective: To determine the isotopic purity of this compound by quantifying the relative abundance of the deuterated and non-deuterated species.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis, typically in the range of 1-10 µg/mL.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, and temperature) to achieve stable and efficient ionization of the analyte.
-
Operate the mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Acquire data in full scan mode over a mass range that includes the molecular ions of the deuterated and non-deuterated species (e.g., m/z 150-170).
-
-
Data Acquisition:
-
Inject the prepared sample solution into the mass spectrometer.
-
Acquire the mass spectrum, ensuring sufficient signal intensity and resolution to clearly distinguish the isotopic peaks.
-
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled 2,6-Difluorobenzoic acid (C₇H₄F₂O₂) and the d3-labeled analog (C₇HD₃F₂O₂).
-
Calculate the theoretical exact masses for the [M-H]⁻ ions of the unlabeled (d₀) and d₃-labeled species.
-
Extract the ion chromatograms for the d₀, d₁, d₂, and d₃ isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%D) = [ (Intensity of d₃) / (Intensity of d₀ + Intensity of d₁ + Intensity of d₂ + Intensity of d₃) ] x 100
-
-
NMR Spectroscopy Protocol
NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the isotopic labeling pattern and purity.
Objective: To confirm the positions of deuteration and determine the isotopic enrichment of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ²H detection.
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of an internal standard with a signal that does not overlap with the analyte signals for quantitative analysis.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
The absence or significant reduction of signals corresponding to the aromatic protons at positions 3, 4, and 5 confirms successful deuteration at these sites.
-
Integration of any residual proton signals at these positions, relative to the internal standard, can be used to quantify the level of non-deuterated impurity.
-
-
²H NMR Acquisition:
-
Acquire a ²H NMR spectrum.
-
The presence of signals in the aromatic region will confirm the incorporation of deuterium (B1214612).
-
The chemical shifts of the deuterium signals will correspond to the positions of labeling.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, compare the integral of the residual proton signals in the aromatic region to the integral of a known reference signal (e.g., the internal standard or a non-deuterated position in the molecule, if applicable).
-
Calculate the isotopic purity based on the relative integrals.
-
Synthesis of this compound
A potential synthetic pathway could involve:
-
Deuteration of a suitable precursor: A starting material such as a dihalobenzene could be subjected to a deuteration reaction. For example, a Grignard reagent formed from a dibromofluorobenzene could be quenched with D₂O.
-
Introduction of the nitrile group: The deuterated intermediate would then undergo a cyanation reaction to introduce the nitrile group.
-
Hydrolysis: The final step would be the hydrolysis of the deuterated 2,6-difluorobenzonitrile (B137791) to yield this compound.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the isotopic purity of this compound and a conceptual representation of its synthesis.
References
Stability and Storage of 2,6-Difluorobenzoic acid-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2,6-Difluorobenzoic acid-d3. Understanding the stability profile of this deuterated compound is critical for maintaining its chemical and isotopic integrity, ensuring the reliability and reproducibility of research and development activities. This document outlines key stability considerations, recommended storage protocols, and methodologies for assessing the compound's integrity over time.
Core Stability Considerations
The stability of this compound is influenced by several factors, primarily temperature, moisture, and light. As a deuterated compound, a key concern is the potential for hydrogen-deuterium (H-D) exchange, which can compromise the isotopic purity of the material. The non-deuterated form, 2,6-Difluorobenzoic acid, is a chemically stable solid under normal conditions. The introduction of deuterium (B1214612) is not expected to significantly alter its inherent chemical stability, but it introduces the need for careful handling to prevent isotopic dilution.
Key Stability Factors:
-
Moisture: Deuterated compounds are susceptible to H-D exchange with ambient moisture. The deuterium atoms on the aromatic ring of this compound are generally stable, but exposure to moisture, especially under acidic or basic conditions or at elevated temperatures, could facilitate exchange.
-
Light: Photostability is a crucial factor for many organic molecules. While specific photostability studies on this compound are not publicly available, it is best practice to protect the compound from light to prevent potential photodegradation.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended. These recommendations are based on general best practices for deuterated compounds and the available information for the non-deuterated analogue.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (20-25°C). For long-term storage, consider refrigeration (2-8°C). | Minimizes the risk of thermal degradation. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen). | Prevents H-D exchange with atmospheric moisture. |
| Container | Tightly sealed, opaque container (e.g., amber glass vial). | Protects from moisture and light. |
| Location | Store in a cool, dark, and dry place. | Further mitigates the risk of degradation from heat and light. |
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound involves conducting forced degradation studies and employing stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. A general protocol is outlined below.
Experimental Workflow for Forced Degradation Studies
An In-Depth Technical Guide to the Metabolic Fate of 2,6-Difluorobenzoic acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorobenzoic acid-d3 is a deuterated and fluorinated analog of benzoic acid. The incorporation of fluorine and deuterium (B1214612) is a common strategy in drug design to modulate the pharmacokinetic and metabolic properties of a molecule. Understanding the metabolic fate—absorption, distribution, metabolism, and excretion (ADME)—of such compounds is critical for assessing their efficacy and safety. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, supported by data from related compounds and detailed experimental protocols for its investigation.
Hypothesized Metabolic Fate of this compound
The metabolic journey of this compound is anticipated to follow the primary pathways of its parent compound, benzoic acid, with modifications influenced by its unique structural features.
Absorption
Following oral administration, this compound is expected to be rapidly and extensively absorbed from the gastrointestinal tract. Studies on benzoic acid in rats have shown complete absorption (>95%) within 2 hours of administration.[1][2] The presence of fluorine atoms is not expected to significantly hinder this process.
Distribution
Once absorbed, the compound will be distributed throughout the body via systemic circulation. Like many carboxylic acids, it is likely to bind to plasma proteins, primarily albumin. The extent of plasma protein binding is a crucial parameter as only the unbound fraction is available for metabolism and pharmacological activity.
Metabolism
The metabolism of this compound is predicted to be a multi-step process primarily occurring in the liver and, to a lesser extent, in the kidneys.
Primary Metabolic Pathway: Glycine (B1666218) Conjugation
The principal metabolic route for benzoic acid in most mammals, including rodents and humans, is conjugation with the amino acid glycine to form hippuric acid.[3][4][5] This two-step enzymatic process occurs in the mitochondria of liver and kidney cells.
-
Activation to Benzoyl-CoA: this compound is first activated to its coenzyme A (CoA) thioester, 2,6-Difluorobenzoyl-d3-CoA, by the enzyme benzoyl-CoA synthetase.
-
Conjugation with Glycine: The activated intermediate then reacts with glycine, catalyzed by glycine N-acyltransferase, to form 2,6-Difluorohippuric acid-d3.
Secondary Metabolic Pathway: Glucuronidation
A secondary, but important, metabolic pathway for benzoic acid is conjugation with glucuronic acid to form benzoyl glucuronide.[3][4] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. It is anticipated that this compound will also undergo glucuronidation to form 2,6-Difluorobenzoyl-d3 glucuronide.
Influence of Fluorine Substitution
The two fluorine atoms at the ortho positions of the benzoic acid ring are expected to influence its metabolism. The strong electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group, which may affect the rate of enzymatic reactions. Furthermore, ortho-substituents can introduce steric hindrance, potentially altering the affinity of the molecule for metabolic enzymes.
Impact of Deuterium Labeling (Kinetic Isotope Effect)
The replacement of three hydrogen atoms on the aromatic ring with deuterium (d3) introduces the potential for a kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is a higher energy process. If the hydroxylation of the aromatic ring were a significant metabolic pathway, the presence of deuterium at these positions would likely slow down this process. However, for benzoic acid, aromatic hydroxylation is a very minor metabolic pathway. Therefore, the d3-labeling in this compound is not expected to significantly alter the rate of its primary metabolic pathways (glycine conjugation and glucuronidation) but would serve as a valuable tracer for metabolic studies.
Excretion
The primary route of excretion for benzoic acid and its metabolites is via the urine.[3][4][5] It is anticipated that this compound and its primary metabolites, 2,6-Difluorohippuric acid-d3 and 2,6-Difluorobenzoyl-d3 glucuronide, will be efficiently cleared from the body and excreted in the urine. In humans, over 75% of an administered dose of benzoic acid is typically recovered in the urine as hippuric acid within 24 hours.[6]
Quantitative Data
Due to the absence of direct experimental data for this compound, the following tables provide a summary of pharmacokinetic parameters and urinary excretion data for benzoic acid in various species to serve as a comparative reference.
Table 1: Comparative Pharmacokinetic Parameters of Benzoic Acid
| Parameter | Rat | Human | Reference(s) |
| Oral Bioavailability (%) | >95 | ~100 | [1][2],[6] |
| Time to Peak Plasma Concentration (Tmax) (hr) | 0.5 - 1 | 1 - 2 | [7],[8] |
| Elimination Half-life (t½) (hr) | 0.5 - 1.5 | 0.5 - 2 | [7],[9] |
| Volume of Distribution (Vd) (L/kg) | ~0.3 | ~0.2 | [7],[9] |
| Clearance (CL) (L/hr/kg) | ~0.5 | ~0.3 | [7],[9] |
Table 2: Urinary Excretion of Benzoic Acid Metabolites in Various Species (Following a 50 mg/kg Oral Dose)
| Species | Hippuric Acid (% of 24hr excretion) | Benzoyl Glucuronide (% of 24hr excretion) | Unchanged Benzoic Acid (% of 24hr excretion) | Reference(s) |
| Rat | 95 - 100 | <5 | <1 | [3][4][5] |
| Mouse | 95 - 100 | <5 | <1 | [3][4][5] |
| Human (at 1mg/kg) | ~100 | - | - | [3][4] |
| Dog | ~80 | ~15 | ~5 | [3][4] |
| Pig | ~80 | ~15 | ~5 | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the metabolic fate of a novel compound such as this compound.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following oral and intravenous administration.
Materials:
-
Male Wistar rats (250-300 g) with cannulated jugular veins.
-
This compound.
-
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose for oral, saline for IV).
-
Heparinized blood collection tubes.
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Dosing:
-
Oral Administration: Administer a single oral dose of this compound (e.g., 10 mg/kg) by gavage.
-
Intravenous Administration: Administer a single intravenous dose of this compound (e.g., 2 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound and its potential metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t½, Vd, CL, and oral bioavailability) using appropriate software (e.g., WinNonlin).
In Vitro Metabolism Using Rat Liver Microsomes
Objective: To investigate the in vitro metabolism of this compound and identify the major metabolites formed.
Materials:
-
Rat liver microsomes.
-
This compound.
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
UDPGA (for glucuronidation assays).
-
Glycine and ATP (for glycine conjugation assays).
-
Phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system.
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, rat liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (e.g., 1 µM final concentration) to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the protein.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.
-
Control Experiments: Conduct control incubations without the NADPH regenerating system to assess non-enzymatic degradation. For conjugation reactions, include UDPGA or glycine/ATP in separate incubations.
Plasma Protein Binding Assay
Objective: To determine the extent of binding of this compound to rat and human plasma proteins.
Materials:
-
Rat and human plasma.
-
This compound.
-
Equilibrium dialysis apparatus (e.g., RED device).
-
Phosphate buffered saline (PBS, pH 7.4).
-
Incubator at 37°C.
-
LC-MS/MS system.
Procedure:
-
Preparation: Spike plasma with this compound to a final concentration (e.g., 1 µM).
-
Dialysis Setup: Add the spiked plasma to one chamber of the equilibrium dialysis device and PBS to the other chamber.
-
Equilibration: Incubate the device at 37°C with gentle shaking for a predetermined time (e.g., 4-6 hours) to allow for equilibrium.[10]
-
Sampling: After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Analysis: Determine the concentration of this compound in both aliquots using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Mandatory Visualizations
Caption: Hypothesized metabolic pathway of this compound.
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Workflow for an in vitro metabolism assay.
References
- 1. Absorption of benzoic acid in segmental regions of the vascularly perfused rat small intestine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The fate of benzoic acid in various species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. The fate of benzoic acid in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma Protein Binding Assay [visikol.com]
Environmental Degradation of 2,6-Difluorobenzoic Acid-d3: A Technical Guide
Introduction
2,6-Difluorobenzoic acid (2,6-DFBA) is an environmental transformation product of the benzoylurea (B1208200) insecticide diflubenzuron.[1][2] Its presence in the environment necessitates a thorough understanding of its fate and transport. The deuterated isotopologue, 2,6-Difluorobenzoic acid-d3, serves as an internal standard in analytical studies for tracing the environmental pathways of pesticides and their metabolites. This technical guide provides an in-depth overview of the potential environmental degradation pathways of 2,6-DFBA-d3, drawing upon available scientific literature for its non-deuterated form and other fluorinated aromatic compounds. The guide is intended for researchers, scientists, and professionals in the fields of environmental chemistry, toxicology, and drug development.
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photodegradation, are crucial in determining the environmental persistence of 2,6-DFBA.
Hydrolysis
Under high-temperature liquid water conditions, 2,6-Difluorobenzoic acid can undergo decarboxylation, leading to the formation of m-difluorobenzene.[3] This process is a part of a consecutive reaction starting from the hydrolysis of 2,6-difluorobenzonitrile.[3]
Photodegradation
While specific studies on the photodegradation of 2,6-DFBA are limited, it is anticipated that like other aromatic acids, it can be degraded by ultraviolet (UV) radiation. The process likely involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals, which can attack the aromatic ring, leading to hydroxylation, defluorination, and eventual ring cleavage.
Biotic Degradation
Microbial activity is a primary driver of the degradation of organic pollutants in the environment. The biodegradation of fluorinated benzoic acids has been observed in various microorganisms, particularly under aerobic and denitrifying conditions.
Microbial Catabolism
Studies on monofluorobenzoates suggest that bacteria, such as those from the genus Pseudomonas, can metabolize these compounds.[4] A proposed pathway for the aerobic degradation of 2,6-DFBA involves an initial dioxygenation step, followed by dearomatization to form a catechol derivative. Subsequent ortho- or meta-cleavage of the aromatic ring would lead to the formation of aliphatic intermediates that can be further metabolized through central metabolic pathways. Defluorination can occur at various stages of this process. Under anaerobic denitrifying conditions, some fluorobenzoate isomers have been shown to be degraded, with stoichiometric release of fluoride.[5]
Quantitative Degradation Data
The following table summarizes the available quantitative data on the degradation of 2,6-Difluorobenzoic acid.
| Parameter | Value | Conditions | Reference |
| Apparent Activation Energy for Decarboxylation | 184.3 kJ·mol⁻¹ | High-temperature liquid water | [3] |
Experimental Protocols
Hydrolysis Study
Objective: To determine the rate of hydrolysis and decarboxylation of 2,6-DFBA-d3 under controlled temperature and pH conditions.
Methodology: Based on the principles of OECD Guideline 111.[2]
-
Materials: 2,6-DFBA-d3, buffered solutions (pH 4, 7, and 9), high-temperature reactor, analytical standards (m-difluorobenzene).
-
Procedure:
-
Prepare solutions of 2,6-DFBA-d3 in the buffered media.
-
Incubate the solutions in a high-temperature reactor at various temperatures (e.g., 150°C, 200°C, 250°C).
-
Collect samples at predetermined time intervals.
-
Quench the reaction by cooling the samples.
-
Analyze the samples for the concentration of 2,6-DFBA-d3 and potential degradation products using a suitable analytical method such as LC-MS/MS.
-
-
Data Analysis: Calculate the pseudo-first-order rate constants and half-lives for the degradation at each condition. Determine the activation energy using the Arrhenius equation.
Photodegradation Study
Objective: To evaluate the photodegradation of 2,6-DFBA-d3 under simulated sunlight.
Methodology: Based on the principles of OECD Guideline 316.[2]
-
Materials: 2,6-DFBA-d3, purified water, photosensitizers (optional, e.g., humic acids), photolysis reactor with a suitable light source (e.g., xenon arc lamp), analytical standards.
-
Procedure:
-
Prepare an aqueous solution of 2,6-DFBA-d3.
-
Place the solution in quartz tubes within the photolysis reactor.
-
Irradiate the samples with simulated sunlight. Maintain a dark control to account for other degradation processes.
-
Collect samples at various time points.
-
Analyze the samples for the parent compound and potential photoproducts by LC-MS/MS or GC-MS.
-
-
Data Analysis: Determine the quantum yield and photodegradation half-life.
Aerobic Biodegradation Study
Objective: To assess the biodegradability of 2,6-DFBA-d3 in soil or water under aerobic conditions.
Methodology: Based on the principles of OECD Guideline 301.[6]
-
Materials: 2,6-DFBA-d3, activated sludge or soil inoculum, mineral salts medium, respirometer or CO₂ measurement apparatus, analytical standards.
-
Procedure:
-
Prepare a mineral salts medium containing 2,6-DFBA-d3 as the sole carbon source.
-
Inoculate the medium with activated sludge or a soil slurry.
-
Incubate the test vessels under aerobic conditions (e.g., continuous shaking) at a constant temperature (e.g., 25°C).
-
Monitor biodegradation by measuring oxygen consumption or carbon dioxide evolution over a period of 28 days.
-
At the end of the study, analyze the remaining concentration of 2,6-DFBA-d3 and the formation of major metabolites.
-
-
Data Analysis: Calculate the percentage of biodegradation based on O₂ consumption or CO₂ evolution relative to the theoretical maximum.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. oecd.org [oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaerobic degradation of fluorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
Toxicological Profile of 2,6-Difluorobenzoic acid-d3: An In-depth Technical Guide
Disclaimer: This document provides a summary of the currently available toxicological information on 2,6-Difluorobenzoic acid-d3 and its non-deuterated analogue, 2,6-Difluorobenzoic acid. It is intended for researchers, scientists, and drug development professionals. A comprehensive toxicological assessment of this compound has not been identified in publicly available literature. Therefore, this substance should be handled with appropriate caution as a compound with an incomplete toxicological profile.
Introduction
2,6-Difluorobenzoic acid is a chemical intermediate and a known degradation product of certain pesticides.[1] Its deuterated isotopologue, this compound, is utilized in various research applications, including as an internal standard in analytical chemistry. Despite its use, detailed toxicological studies are scarce. This guide synthesizes the available hazard data and outlines the necessary experimental framework for a thorough toxicological evaluation.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), 2,6-Difluorobenzoic acid is classified as an irritant. The primary hazards are associated with direct contact and inhalation.
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Summary of Available Toxicological Data
A thorough literature search did not yield specific quantitative toxicological data such as LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), or LOAEL (Lowest-Observed-Adverse-Effect Level) for this compound or its non-deuterated form. One source indicated that due to a lack of available toxicity information, a default Toxics Screening Level was set.[5]
The following table summarizes the qualitative toxicological endpoints identified from SDS sources.
| Toxicological Endpoint | Finding | Citation |
| Acute Toxicity | Data not available. | |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2][3] |
| Respiratory or Skin Sensitization | Data not available. | |
| Germ Cell Mutagenicity | Data not available. | |
| Carcinogenicity | Data not available. | |
| Reproductive Toxicity | Data not available. | |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available. | |
| Aspiration Hazard | Data not available. |
Experimental Protocols for a Comprehensive Toxicological Assessment
In the absence of specific studies on this compound, this section outlines standard experimental protocols that would be necessary to build a comprehensive toxicological profile.
Acute Toxicity Studies
-
Objective: To determine the short-term toxicity and estimate the LD50 value.
-
Methodology (Following OECD Guideline 423):
-
Administer the substance orally or dermally to a small number of rodents (e.g., rats or mice) in a stepwise procedure.
-
Observe the animals for signs of toxicity and mortality over a 14-day period.
-
Conduct a gross necropsy on all animals at the end of the observation period.
-
Genotoxicity Assays
-
Objective: To assess the potential of the substance to induce genetic mutations or chromosomal damage.
-
Methodology:
-
Ames Test (Bacterial Reverse Mutation Assay - OECD Guideline 471): Expose various strains of Salmonella typhimurium and Escherichia coli to the test substance with and without metabolic activation.
-
In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): Treat cultured mammalian cells with the test substance and examine for chromosomal abnormalities.
-
In Vivo Erythrocyte Micronucleus Test (OECD Guideline 474): Administer the test substance to rodents and analyze bone marrow or peripheral blood for the presence of micronuclei.
-
Repeated Dose Toxicity Studies
-
Objective: To identify adverse effects from repeated exposure and to determine the NOAEL.
-
Methodology (Following OECD Guideline 408 - 90-day study):
-
Administer the substance daily to rodents at three or more dose levels for 90 days.
-
Monitor clinical signs, body weight, food/water consumption, hematology, clinical chemistry, and urinalysis.
-
Conduct a full histopathological examination of organs and tissues.
-
Visualizing Toxicological Assessment Workflows
The following diagrams illustrate generalized workflows for toxicological evaluation.
Caption: High-level toxicological assessment workflow.
Caption: Workflow for genotoxicity assessment.
Metabolism and Pharmacokinetics
No studies on the metabolism or pharmacokinetics of this compound were identified. For the non-deuterated form, it is recognized as a metabolite of the insecticide diflubenzuron.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound would be a critical component of a complete toxicological profile.
Conclusion
The toxicological profile of this compound is largely incomplete. The available data from Safety Data Sheets indicate that it is a skin, eye, and respiratory irritant. However, there is a significant lack of quantitative data on its acute and chronic toxicity, as well as its potential for genotoxicity, carcinogenicity, and reproductive toxicity. For professionals in research and drug development, it is imperative to handle this compound with appropriate personal protective equipment and to be aware of the data gaps. The experimental workflows outlined in this guide provide a roadmap for the studies that would be necessary to establish a comprehensive and reliable toxicological profile for this substance.
References
Methodological & Application
Application Notes and Protocols for the Use of 2,6-Difluorobenzoic acid-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2,6-Difluorobenzoic acid-d3 as a stable isotope-labeled internal standard for the accurate quantification of 2,6-Difluorobenzoic acid (2,6-dFBA) and other fluorinated benzoic acids in complex matrices. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, offering superior accuracy and precision by compensating for variability in sample preparation, injection volume, and instrument response.[1][2]
Introduction to Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This "internal standard" is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution (e.g., deuterium (B1214612) for hydrogen). Because the internal standard and the analyte behave almost identically during sample extraction, derivatization, and chromatographic separation, any losses or variations in the analytical process will affect both compounds equally. By measuring the ratio of the analyte to the internal standard in the mass spectrometer, accurate and precise quantification can be achieved, even in the presence of matrix effects.
Key Advantages of Using this compound as an Internal Standard:
-
High Accuracy and Precision: Corrects for variations throughout the analytical workflow.
-
Reduced Matrix Effects: Co-elution with the analyte helps to compensate for ion suppression or enhancement.
-
Improved Robustness: Leads to more reliable and reproducible results, especially in complex biological or environmental samples.
Application: Quantification of Fluorobenzoic Acids in Environmental Water Samples
This section details a protocol for the ultra-trace analysis of fluorobenzoic acids (FBAs) in reservoir and groundwater using isotope dilution gas chromatography-mass spectrometry (GC-MS) with this compound and other deuterated FBAs as internal standards. This method is particularly useful for monitoring these compounds as water tracers in oilfield applications.[1][3]
Experimental Protocol: GC-MS Analysis of Fluorobenzoic Acids
This protocol is adapted from the method described by Müller et al. (2014) for the analysis of six fluorobenzoic acids using their deuterated analogues as internal standards.[1]
2.1.1. Materials and Reagents
-
Analytes: 2,6-Difluorobenzoic acid and other fluorobenzoic acids of interest
-
Internal Standard: this compound
-
Solvents: Methanol (B129727) (HPLC grade), Dichloromethane (B109758) (GC grade)
-
Reagents: Boron trifluoride-methanol solution (BF3·MeOH), Sodium sulfate (B86663) (anhydrous)
-
Solid-Phase Extraction (SPE) Cartridges: Hydrophilic-lipophilic balanced (HLB) polymer cartridges
-
Sample Collection Bottles: Amber glass bottles
2.1.2. Sample Preparation
-
Spiking: To a 100 mL water sample, add a known amount of this compound internal standard solution.
-
Acidification: Adjust the pH of the sample to < 2 with a suitable acid.
-
Solid-Phase Extraction (SPE):
-
Condition the HLB SPE cartridge with methanol followed by acidified water.
-
Load the acidified sample onto the cartridge at a slow, steady flow rate.
-
Wash the cartridge to remove interfering substances.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the analytes and the internal standard with methanol.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add BF3·MeOH solution to the residue.
-
Heat the sample to convert the benzoic acids to their methyl esters.
-
-
Extraction:
-
After cooling, add dichloromethane and water to the reaction mixture.
-
Vortex and centrifuge to separate the layers.
-
Collect the organic (lower) layer containing the derivatized analytes and internal standard.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
2.1.3. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Initial temp. 50°C, ramp to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Specific ions for each fluorobenzoic acid methyl ester and its deuterated internal standard |
Quantitative Data
The following table summarizes representative quantitative performance data for the analysis of fluorobenzoic acids using a deuterated internal standard.
| Analyte | Calibration Range (ng/L) | Limit of Detection (LOD) (ng/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 2-Fluorobenzoic acid | 10 - 1000 | 8 | 66 - 85 | < 15 |
| 3-Fluorobenzoic acid | 10 - 1000 | 10 | 66 - 85 | < 15 |
| 4-Fluorobenzoic acid | 10 - 1000 | 12 | 66 - 85 | < 15 |
| 2,6-Difluorobenzoic acid | 10 - 1000 | 15 | 66 - 85 | < 15 |
| 2,4,6-Trifluorobenzoic acid | 10 - 1000 | 25 | 66 - 85 | < 15 |
| Pentafluorobenzoic acid | 10 - 1000 | 37 | 66 - 85 | < 15 |
Data is illustrative and based on typical performance for this type of analysis.
Application: High-Throughput Analysis of Fluorobenzoic Acids by LC-MS/MS
For applications requiring higher throughput and avoiding derivatization, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable.
Experimental Protocol: LC-MS/MS Analysis of Fluorobenzoic Acids
3.1.1. Materials and Reagents
-
Analytes: 2,6-Difluorobenzoic acid and other fluorobenzoic acids of interest
-
Internal Standard: this compound
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid
-
Sample Vials: Polypropylene autosampler vials
3.1.2. Sample Preparation
-
Spiking: To a known volume of the sample, add the this compound internal standard solution.
-
Dilution: Dilute the sample with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
3.1.3. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for the separation of the target analytes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor and product ions for each analyte and the internal standard |
Quantitative Data
The following table presents typical quantitative performance data for an LC-MS/MS method for the analysis of fluorobenzoic acids.
| Analyte | Calibration Range (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Accuracy (%) | Precision (RSD) (%) |
| 2-Fluorobenzoic acid | 1 - 500 | 1 | 90 - 110 | < 10 |
| 3-Fluorobenzoic acid | 1 - 500 | 1 | 90 - 110 | < 10 |
| 4-Fluorobenzoic acid | 1 - 500 | 1 | 90 - 110 | < 10 |
| 2,6-Difluorobenzoic acid | 1 - 500 | 1 | 90 - 110 | < 10 |
| 2,4,6-Trifluorobenzoic acid | 1 - 500 | 2 | 90 - 110 | < 10 |
| Pentafluorobenzoic acid | 1 - 500 | 5 | 90 - 110 | < 10 |
Data is illustrative and based on typical performance for this type of analysis.
Diagrams
References
Application Notes and Protocols for the Use of 2,6-Difluorobenzoic acid-d3 in Mass Spectrometry Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of quantitative mass spectrometry, particularly in bioanalysis and drug metabolism studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise results. 2,6-Difluorobenzoic acid-d3 is the deuterated analog of 2,6-Difluorobenzoic acid, a significant metabolite of several benzoylurea (B1208200) insecticides such as Lufenuron, Diflubenzuron, Teflubenzuron, and Novaluron. Its structural similarity and mass shift make it an ideal internal standard to compensate for matrix effects and variations in sample preparation and instrument response during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of these compounds and their metabolites.
This document provides detailed application notes and a comprehensive protocol for the utilization of this compound as an internal standard in a representative LC-MS/MS method for the quantification of Lufenuron and its primary metabolite, 2,6-Difluorobenzoic acid, in a biological matrix.
Application: Quantification of Lufenuron and its Metabolite in Plasma
This protocol outlines a method for the simultaneous determination of Lufenuron and its metabolite, 2,6-Difluorobenzoic acid, in plasma samples using this compound as an internal standard.
Experimental Protocol
1. Materials and Reagents
-
Analytes: Lufenuron, 2,6-Difluorobenzoic acid
-
Internal Standard: this compound
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Sample Preparation: Protein precipitation plates or solid-phase extraction (SPE) cartridges, plasma (e.g., human, rat)
2. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lufenuron, 2,6-Difluorobenzoic acid, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analytes in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in 50:50 (v/v) acetonitrile:water.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample into a 96-well protein precipitation plate.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each well, except for the blank samples.
-
Add 150 µL of acetonitrile to each well to precipitate the plasma proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for 2,6-Difluorobenzoic acid and its deuterated standard, and positive mode for Lufenuron.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Ionization Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Lufenuron | ESI+ | 511.0 | 341.1 |
| 2,6-Difluorobenzoic acid | ESI- | 157.0 | 113.0 |
| This compound (Internal Standard) | ESI- | 160.0 | 116.0 |
5. Data Analysis
-
Quantify the concentration of Lufenuron and 2,6-Difluorobenzoic acid in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Data Presentation
Table 1: LC-MS/MS Parameters for the Analysis of Lufenuron and its Metabolite
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive (Lufenuron) & Negative |
| MRM Transition (Lufenuron) | 511.0 -> 341.1 |
| MRM Transition (2,6-Difluorobenzoic acid) | 157.0 -> 113.0 |
| MRM Transition (this compound) | 160.0 -> 116.0 |
Visualizations
Caption: Experimental workflow for the quantification of Lufenuron and its metabolite.
Application Note: High-Throughput Quantification of Fluorobenzacin in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorobenzacin is a novel acidic drug candidate under investigation for its potential therapeutic effects. To support pharmacokinetic and toxicokinetic studies, a rapid, robust, and reliable bioanalytical method for the quantification of Fluorobenzacin in human plasma is required. This application note describes a sensitive and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Fluorobenzacin in human plasma. The method utilizes 2,6-Difluorobenzoic acid-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by compensating for matrix effects and variability during sample preparation.[1][2][3] The sample preparation is streamlined using a simple protein precipitation protocol, making it amenable for the analysis of a large number of samples.
Experimental Protocols
Materials and Reagents
-
Fluorobenzacin reference standard (purity >99%)
-
This compound (isotopic purity >99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
96-well collection plates
-
Microcentrifuge tubes
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of Fluorobenzacin (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. Working standard solutions of Fluorobenzacin were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. A working internal standard (IS) solution (100 ng/mL) was prepared by diluting the this compound stock solution with acetonitrile.
Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to yield concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Quality control samples were prepared in the same manner at concentrations of 3 ng/mL (Low QC), 80 ng/mL (Mid QC), and 800 ng/mL (High QC).
Sample Preparation Protocol: Protein Precipitation
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL of this compound in acetonitrile) to each tube.
-
Vortex the samples for 1 minute to precipitate the plasma proteins.[4][5][6]
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a 96-well collection plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B
-
Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative[10][11][12]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Fluorobenzacin: m/z 157.0 -> 113.0 (Quantifier), m/z 157.0 -> 68.0 (Qualifier)
-
This compound (IS): m/z 160.0 -> 115.0
-
-
Ion Source Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550 °C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
Compound Parameters:
-
Declustering Potential (DP): -40 V
-
Entrance Potential (EP): -10 V
-
Collision Energy (CE): -25 V (for quantifier), -35 V (for qualifier)
-
Collision Cell Exit Potential (CXP): -15 V
-
Data Presentation
Method Validation Summary
The method was validated according to the ICH M10 guidelines for bioanalytical method validation.[13][14][15][16] The validation assessed linearity, accuracy, precision, recovery, and stability.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | R² |
| Fluorobenzacin | 1 - 1000 | y = 0.015x + 0.002 | >0.998 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low QC | 3 | 2.91 | 97.0 | 4.8 |
| Mid QC | 80 | 82.4 | 103.0 | 3.5 |
| High QC | 800 | 789.6 | 98.7 | 2.9 |
Table 3: Recovery
| QC Level | Analyte Peak Area (Extracted) | Analyte Peak Area (Post-Extracted Spike) | Recovery (%) |
| Low QC | 25,890 | 29,100 | 89.0 |
| Mid QC | 698,540 | 775,300 | 90.1 |
| High QC | 7,012,300 | 7,850,000 | 89.3 |
Visualizations
Figure 1: Experimental workflow for the quantification of Fluorobenzacin in human plasma.
Figure 2: MRM transitions for Fluorobenzacin and its internal standard.
Conclusion
This application note presents a simple, rapid, and robust LC-MS/MS method for the quantitative determination of Fluorobenzacin in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The straightforward protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for supporting pharmacokinetic studies in drug development. The method demonstrates excellent linearity, accuracy, and precision, meeting the requirements for bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. btrc-charity.org [btrc-charity.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biotage.com [biotage.com]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nebiolab.com [nebiolab.com]
- 12. uab.edu [uab.edu]
- 13. capa.org.tw [capa.org.tw]
- 14. database.ich.org [database.ich.org]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application of 2,6-Difluorobenzoic acid-d3 in Environmental Sample Analysis
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of environmental contaminants is crucial for assessing environmental quality and human exposure risks. Stable isotope-labeled internal standards are widely employed in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the accuracy and precision of quantification.[1] 2,6-Difluorobenzoic acid-d3 is a deuterated analog of 2,6-Difluorobenzoic acid, a compound relevant in environmental analysis as it is a degradation product of several benzoylurea (B1208200) insecticides.[2] This document provides detailed application notes and protocols for the use of this compound as an internal standard for the analysis of acidic polar contaminants in environmental samples.
The principle of isotope dilution mass spectrometry (IDMS) involves adding a known amount of an isotopically labeled standard to a sample before processing. The labeled standard behaves chemically and physically similarly to the native analyte, thus compensating for losses during sample preparation and variations in instrument response.
Application: Analysis of Acidic Herbicides in Water Samples
This application note details the use of this compound as an internal standard for the quantification of various acidic herbicides in water samples by LC-MS/MS. Acidic herbicides, including phenoxyacetic acids and benzoic acid derivatives, are a class of widely used pesticides that can contaminate surface and groundwater.
Experimental Workflow
Figure 1: Workflow for the analysis of acidic herbicides in water.
Experimental Protocol
1. Materials and Reagents
-
This compound solution (1 µg/mL in methanol)
-
Analytical standards of target acidic herbicides
-
Methanol, Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg, 3 mL)
2. Sample Preparation
-
Collect a 100 mL water sample in a clean glass bottle.
-
Add a known amount of this compound internal standard solution to the sample to achieve a final concentration of 100 ng/L.
-
Acidify the sample to a pH below 3 with formic acid.
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Detection Mode: Multiple Reaction Monitoring (MRM)
4. Data Presentation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Internal Standard |
| Dicamba | 219.0 | 175.0 | 15 | This compound |
| 2,4-D | 219.0 | 161.0 | 12 | This compound |
| MCPA | 199.0 | 141.0 | 18 | This compound |
| This compound | 160.0 | 116.0 | 10 | - |
Table 1: Example MRM transitions for selected acidic herbicides and this compound.
| Parameter | Dicamba | 2,4-D | MCPA |
| Linearity (r²) | >0.995 | >0.995 | >0.995 |
| Limit of Quantification (LOQ) in Water (ng/L) | 5 | 10 | 10 |
| Recovery (%) | 95 ± 5 | 92 ± 7 | 98 ± 4 |
| Precision (RSD %) | < 10 | < 10 | < 10 |
Table 2: Typical method performance data for the analysis of acidic herbicides in water using this compound as an internal standard.
Application: Analysis of Benzoylurea Degradation Products in Soil Samples
This application note describes the use of this compound as a surrogate standard for the quantification of 2,6-Difluorobenzoic acid (a degradation product of several benzoylurea pesticides) in soil samples.
Experimental Workflow
Figure 2: Workflow for the analysis of benzoylurea degradation products in soil.
Experimental Protocol
1. Materials and Reagents
-
This compound solution (1 µg/mL in methanol)
-
Analytical standard of 2,6-Difluorobenzoic acid
-
Acetonitrile, Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
2. Sample Preparation (QuEChERS-based)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound surrogate standard to achieve a final concentration of 50 µg/kg.
-
Add 10 mL of acetonitrile and 100 µL of formic acid.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Vortex immediately for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 (dispersive SPE cleanup).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Take an aliquot of the supernatant, evaporate to dryness, and reconstitute in the initial mobile phase.
3. LC-MS/MS Analysis
-
(Utilize the same LC-MS/MS conditions as described in the water analysis protocol.)
4. Data Presentation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2,6-Difluorobenzoic acid | 157.0 | 113.0 | 10 |
| This compound | 160.0 | 116.0 | 10 |
Table 3: MRM transitions for 2,6-Difluorobenzoic acid and its deuterated standard.
| Parameter | 2,6-Difluorobenzoic acid |
| Linearity (r²) | >0.99 |
| Limit of Quantification (LOQ) in Soil (µg/kg) | 10 |
| Surrogate Recovery (%) | 85 - 110 |
| Precision (RSD %) | < 15 |
Table 4: Typical method performance data for the analysis of 2,6-Difluorobenzoic acid in soil using this compound as a surrogate standard.
Conclusion
This compound is a versatile and reliable internal and surrogate standard for the analysis of acidic polar contaminants in environmental matrices. Its use in conjunction with LC-MS/MS provides accurate and precise quantification, which is essential for environmental monitoring and risk assessment. The protocols provided herein can be adapted for a wide range of acidic analytes and sample types.
References
Application Notes and Protocols: 2,6-Difluorobenzoic Acid-d3 as a Novel Tracer in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in metabolic research, enabling the tracing of molecules through complex biological pathways.[1][][3] Deuterated compounds, in particular, serve as valuable tools in drug metabolism and pharmacokinetic (DMPK) studies.[4] 2,6-Difluorobenzoic acid-d3, a deuterated analog of 2,6-Difluorobenzoic acid, presents as a potential tracer for investigating the metabolic fate of fluorinated aromatic compounds. While 2,6-Difluorobenzoic acid is recognized as a degradation product of some pesticides, its own metabolic pathways are not extensively documented.[5][6] The introduction of deuterium (B1214612) atoms provides a distinct mass shift, facilitating its differentiation from endogenous and non-labeled exogenous counterparts by mass spectrometry.
These application notes provide a framework for the hypothetical use of this compound as a tracer in metabolic research, from initial study design to data interpretation. The protocols outlined are based on established principles of stable isotope tracing and can be adapted for specific research questions.
Potential Applications
The use of this compound as a metabolic tracer can be envisioned in several research areas:
-
Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of 2,6-Difluorobenzoic acid.[1][][7] The deuterated label allows for precise quantification of the parent compound and its metabolites in various biological matrices.
-
Metabolite Identification: To aid in the discovery and structural elucidation of novel metabolites. The isotopic signature of the d3-label provides a clear marker for identifying drug-related compounds in complex biological samples.
-
Enzyme Kinetics and Reaction Mechanisms: The kinetic isotope effect introduced by deuterium substitution can be leveraged to study the mechanisms of enzymatic reactions involved in the metabolism of 2,6-Difluorobenzoic acid.[4]
-
Environmental Fate and Toxicology: As 2,6-Difluorobenzoic acid is an environmental transformation product of several pesticides, the d3-labeled version could be used in controlled studies to track its persistence, bioaccumulation, and metabolic breakdown in various organisms and ecosystems.[6]
Data Presentation
Quantitative data from metabolic studies using this compound should be organized for clarity and comparative analysis.
Table 1: Pharmacokinetic Parameters of this compound in Plasma (Hypothetical Data)
| Parameter | Value | Units |
| Cmax | 15.2 | µg/mL |
| Tmax | 2.0 | h |
| AUC(0-t) | 75.8 | µg*h/mL |
| t1/2 | 8.5 | h |
| CL | 0.1 | L/h/kg |
| Vd | 1.2 | L/kg |
Table 2: Metabolite Profile of this compound in Urine (Hypothetical Data)
| Metabolite | Retention Time (min) | m/z (Parent Ion) | m/z (Fragment Ion) | Relative Abundance (%) |
| This compound (Parent) | 8.2 | 162.0 | 118.0 | 45 |
| Metabolite A (e.g., Hydroxylated) | 6.5 | 178.0 | 134.0 | 30 |
| Metabolite B (e.g., Glucuronide Conjugate) | 4.1 | 338.0 | 162.0 | 25 |
Experimental Protocols
The following are generalized protocols for conducting metabolic research with this compound. These should be adapted and optimized for specific experimental conditions and animal models.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound.
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (n=5 per group)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Sample storage vials
-
LC-MS/MS system
Procedure:
-
Dose Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.
-
Animal Dosing: Administer a single oral gavage dose of this compound to the rats.
-
Blood Sampling: Collect blood samples via the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Analyze the samples using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
Protocol 2: Metabolite Identification in Urine
Objective: To identify the major metabolites of this compound.
Materials:
-
Urine samples from the in vivo study
-
Solid-phase extraction (SPE) cartridges
-
Solvents for SPE (e.g., methanol, water, formic acid)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Urine Sample Preparation:
-
Thaw urine samples.
-
Centrifuge to remove any particulates.
-
Perform solid-phase extraction to concentrate the analytes and remove interfering matrix components.
-
-
LC-HRMS Analysis:
-
Inject the extracted samples onto the LC-HRMS system.
-
Acquire data in both full scan and data-dependent MS/MS modes.
-
-
Data Processing:
-
Use metabolite identification software to search for potential metabolites based on the characteristic mass shift of the d3-label and predicted biotransformations (e.g., hydroxylation, glucuronidation).
-
Compare the mass spectra of the parent compound and potential metabolites to confirm the presence of the deuterated fragment.
-
Visualizations
Diagram 1: General Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Diagram 2: Decision Tree for Metabolite Identification
Caption: A logical flow for identifying metabolites using high-resolution mass spectrometry.
Conclusion
While specific applications of this compound as a metabolic tracer are not yet established in the literature, its properties make it a promising tool for researchers in pharmacology, toxicology, and environmental science. The protocols and frameworks provided here offer a starting point for designing and executing studies to explore the metabolic fate of this and other fluorinated aromatic compounds. The key to successful implementation lies in the careful adaptation of these general methods to specific research questions and the use of sensitive and specific analytical techniques like LC-MS/MS.
References
Application Note and Protocol for the Quantification of 2,6-Difluorobenzoic Acid in Environmental Water Samples using Isotope Dilution GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorobenzoic acid (2,6-DFBA) is a compound of interest in environmental monitoring, often associated with the degradation of certain fluorinated pesticides and industrial chemicals. Its detection and quantification at trace levels require a robust and sensitive analytical method. This application note describes a detailed protocol for the analysis of 2,6-DFBA in water samples using gas chromatography-mass spectrometry (GC-MS) with an isotope dilution strategy. The use of a stable isotope-labeled internal standard, 2,6-Difluorobenzoic acid-d3 (2,6-DFBA-d3), ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and analysis.
This method is suitable for the determination of 2,6-DFBA in various aqueous matrices, including groundwater and reservoir water, at ng/L levels.
Principle
The method is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the isotopically labeled internal standard, this compound, is added to the water sample prior to any sample preparation steps. This "spiked" sample is then subjected to solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. The carboxylic acid functional group of both the native analyte and the internal standard is then derivatized to a more volatile form suitable for GC-MS analysis. Silylation is a common and effective derivatization technique for this purpose. The derivatized extract is subsequently analyzed by GC-MS. Quantification is performed by measuring the ratio of the response of the native analyte to that of the isotopically labeled internal standard.
Materials and Reagents
-
Standards and Reagents
-
2,6-Difluorobenzoic acid (≥99% purity)
-
This compound (isotopic purity ≥98%)
-
Methanol (B129727) (HPLC or GC grade)
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl, certified ACS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Ethyl acetate (B1210297) (GC grade)
-
Nitrogen gas (high purity)
-
-
Equipment
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
SPE manifold
-
Sample concentrator/evaporator with nitrogen stream
-
Autosampler vials with inserts
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms or equivalent)
-
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (100 µg/mL):
-
Accurately weigh approximately 10 mg of 2,6-Difluorobenzoic acid and this compound into separate 100 mL volumetric flasks.
-
Dissolve the standards in methanol and bring to volume.
-
Store the stock solutions at 4°C in the dark.
-
-
Intermediate Standard Solutions (1 µg/mL):
-
Prepare separate intermediate stock solutions of the native and deuterated standards by diluting the primary stock solutions 1:100 with methanol.
-
-
Spiking Solution (100 ng/mL of 2,6-DFBA-d3):
-
Prepare the spiking solution by diluting the intermediate standard solution of 2,6-DFBA-d3 with methanol. This solution will be used to spike the samples.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking known amounts of the native 2,6-DFBA intermediate standard into a constant volume of the 2,6-DFBA-d3 spiking solution. The concentration of the native analyte should bracket the expected sample concentrations. A typical calibration range is 10, 25, 50, 100, 250, and 500 ng/mL.
-
Sample Preparation and Spiking
-
Collect water samples in clean, pre-rinsed glass bottles.
-
For each sample, measure a 100 mL aliquot into a clean glass container.
-
Spiking: Add a precise volume of the this compound spiking solution (e.g., 100 µL of 100 ng/mL solution to achieve a concentration of 100 ng/L) to each 100 mL sample.
-
Acidify the sample to pH 2-3 with hydrochloric acid.
Solid-Phase Extraction (SPE)
-
Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by deionized water).
-
Load the acidified and spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After the entire sample has passed through, wash the cartridge with a small volume of deionized water to remove any remaining salts or polar interferences.
-
Dry the cartridge by passing nitrogen gas through it for 10-15 minutes.
-
Elute the retained analytes with an appropriate solvent, such as ethyl acetate (e.g., 2 x 3 mL).
-
Collect the eluate in a clean collection tube.
Derivatization
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen at room temperature.
-
Add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS) to the dried residue.
-
Seal the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph Conditions (Example):
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
-
Mass Spectrometer Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (for trimethylsilyl (B98337) derivatives):
-
2,6-Difluorobenzoic acid-TMS: m/z 215 (quantification), m/z 187, m/z 230 (confirmation)
-
This compound-TMS: m/z 218 (quantification), m/z 190, m/z 233 (confirmation)
-
-
Data Presentation
Quantitative data should be summarized for clear comparison. The following tables provide an example of how to present validation data for this method.
Table 1: Method Detection Limit (MDL) and Limit of Quantification (LOQ)
| Parameter | 2,6-Difluorobenzoic acid |
| Method Detection Limit (MDL) | 8 ng/L |
| Limit of Quantification (LOQ) | 25 ng/L |
Table 2: Recovery and Precision Data
| Spiking Concentration | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 50 ng/L | 82% | 7.5% |
| 250 ng/L | 85% | 5.2% |
| 500 ng/L | 83% | 6.1% |
Table 3: Linearity of Calibration
| Calibration Range | Correlation Coefficient (r²) |
| 10 - 500 ng/mL | > 0.995 |
Visualization
Experimental Workflow
Caption: Workflow for the analysis of 2,6-DFBA.
Isotope Dilution Quantification Principle
Caption: Principle of isotope dilution for quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of 2,6-Difluorobenzoic acid in water samples using an isotope dilution GC-MS method. The use of this compound as an internal standard ensures high-quality data by effectively compensating for potential losses during sample preparation and instrumental analysis. The described SPE and derivatization procedures, coupled with sensitive GC-MS detection, allow for the reliable determination of 2,6-DFBA at environmentally relevant concentrations. The provided tables and diagrams facilitate the understanding and implementation of this robust analytical method.
Application of 2,6-Difluorobenzoic acid-d3 in Pesticide Residue Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of pesticide residues in complex matrices such as food and environmental samples is a critical task for ensuring consumer safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), has become a widely adopted technique for multi-residue pesticide analysis. However, matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, pose a significant challenge to achieving accurate and reproducible results. The use of isotopically labeled internal standards is a well-established strategy to compensate for these matrix effects and for variations during sample preparation.
2,6-Difluorobenzoic acid-d3 is a deuterated analog of 2,6-Difluorobenzoic acid, a metabolite of several benzoylurea (B1208200) insecticides. Its structural similarity to certain acidic pesticides, such as phenoxy acid herbicides, makes it an excellent internal standard for their analysis. By adding a known amount of this compound to the sample at the beginning of the extraction process, any loss of analyte during sample preparation or signal variation during LC-MS/MS analysis can be effectively normalized, leading to more accurate quantification.
Experimental Protocols
This section provides a detailed protocol for the analysis of acidic pesticide residues in a representative food matrix (e.g., fruits or vegetables) using a modified QuEChERS extraction with this compound as an internal standard, followed by LC-MS/MS analysis.
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Formic acid, Ammonium formate (B1220265), Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Sodium citrate (B86180), Disodium (B8443419) citrate sesquihydrate
-
Standards: Analytical standards of target acidic pesticides, this compound (internal standard)
-
QuEChERS extraction tubes and d-SPE cleanup kits
Sample Preparation (QuEChERS Extraction)
-
Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing MgSO₄ and a suitable sorbent (e.g., PSA for general cleanup, C18 for fatty matrices, or GCB for pigmented samples).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned-up extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column suitable for polar compounds (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 5 mM Ammonium formate and 0.1% formic acid in water
-
B: 5 mM Ammonium formate and 0.1% formic acid in methanol
-
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions, as well as collision energies and other MS parameters, should be optimized for each target analyte and the internal standard.
Illustrative MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 160.0 | 116.0 | 15 |
| 2,4-D | 219.0 | 161.0 | 10 |
| MCPA | 199.0 | 141.0 | 12 |
| Dicamba | 219.0 | 175.0 | 10 |
| Other acidic pesticides | Optimized value | Optimized value | Optimized value |
Data Presentation
The following table summarizes typical validation data for the analysis of selected acidic pesticides in a fruit matrix using the described protocol with this compound as an internal standard.
| Analyte | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, ng/g) | Linearity (R²) |
| 2,4-D | 10 | 98 | 5.2 | 2 | >0.995 |
| 50 | 101 | 4.5 | |||
| MCPA | 10 | 95 | 6.8 | 2 | >0.996 |
| 50 | 99 | 5.1 | |||
| Dicamba | 10 | 92 | 7.5 | 5 | >0.994 |
| 50 | 97 | 6.2 | |||
| Mecoprop | 10 | 96 | 6.1 | 5 | >0.995 |
| 50 | 103 | 4.8 |
Visualizations
Application Note: Quantitative Analysis of Aromatic Acids in Biological Matrices using Isotope Dilution LC-MS/MS with 2,6-Difluorobenzoic acid-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Introduction
Isotope dilution mass spectrometry is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices. This method employs a stable isotope-labeled version of the analyte or a structurally similar compound as an internal standard. By introducing a known amount of the isotopically labeled standard into the sample at an early stage of the workflow, variations arising from sample preparation, chromatographic separation, and mass spectrometric detection can be effectively normalized.[5] This approach is particularly valuable in drug development and clinical research for the bioanalysis of small molecules.
2,6-Difluorobenzoic acid-d3 is a deuterated analog of 2,6-Difluorobenzoic acid, making it an ideal internal standard for the quantification of its non-labeled counterpart or other structurally related aromatic acids. Its physicochemical properties are nearly identical to the unlabeled form, ensuring it behaves similarly throughout the analytical process, thus correcting for potential matrix effects and analyte loss.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Analyte of Interest (e.g., a therapeutic aromatic acid)
-
This compound (Internal Standard)
-
-
Solvents and Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma/serum (for biological matrix validation)
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of the analyte and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with methanol:water (50:50, v/v). These solutions will be used to construct the calibration curve.
-
-
Internal Standard Spiking Solution:
-
Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol:water (50:50, v/v).
-
Sample Preparation (Protein Precipitation)
This protocol is suitable for the analysis of small molecules in biological fluids like plasma or serum.
-
Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution. Vortex briefly.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Preparation: Vortex and transfer the reconstituted sample to an LC-MS vial for analysis.
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90-10% B
-
4.0-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard. For this compound, a representative transition would be monitored.
Quantitative Data Summary
The following tables summarize representative quantitative data for an isotope dilution assay. These values are based on typical performance characteristics of similar LC-MS/MS methods for small acidic molecules.[1][2]
Table 1: Representative Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Analyte | [M-H]⁻ | Fragment 1 | 100 | Optimized |
| Fragment 2 | 100 | Optimized | ||
| This compound (IS) | 160.0 | TBD | 100 | Optimized |
Note: The precursor and product ions for the analyte and the product ion for the internal standard would need to be determined empirically.
Table 2: Representative Method Validation Data
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy & Precision (Intra-day) | |
| LLOQ (1 ng/mL) | Accuracy: 95-105%, Precision (%RSD): <15% |
| Low QC (3 ng/mL) | Accuracy: 90-110%, Precision (%RSD): <10% |
| Mid QC (100 ng/mL) | Accuracy: 90-110%, Precision (%RSD): <10% |
| High QC (800 ng/mL) | Accuracy: 90-110%, Precision (%RSD): <10% |
| Accuracy & Precision (Inter-day) | |
| LLOQ (1 ng/mL) | Accuracy: 95-105%, Precision (%RSD): <15% |
| Low QC (3 ng/mL) | Accuracy: 90-110%, Precision (%RSD): <10% |
| Mid QC (100 ng/mL) | Accuracy: 90-110%, Precision (%RSD): <10% |
| High QC (800 ng/mL) | Accuracy: 90-110%, Precision (%RSD): <10% |
| Recovery | >85% |
| Matrix Effect | Minimal (<15%) |
Visualizations
Conclusion
The described representative method provides a robust framework for the quantitative analysis of aromatic acids in biological matrices using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the accuracy and precision of the results, which is essential for applications in drug development and clinical research. Researchers can adapt and validate this protocol for their specific analyte of interest.
References
- 1. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. [PDF] Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with 2,6-Difluorobenzoic acid-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,6-Difluorobenzoic acid-d3 as an internal standard to mitigate matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental workflows.
Question 1: Why is there poor reproducibility of the analyte to internal standard (IS) area ratio in my quality control (QC) samples?
Answer: Poor reproducibility of the analyte/IS area ratio is a common issue that can stem from several factors related to how the internal standard is interacting with the sample matrix and the analytical system.
-
Inconsistent Sample Preparation: Variability in extraction efficiency between samples can lead to inconsistent analyte and IS recovery. Ensure that the internal standard is added as early as possible in the sample preparation workflow to compensate for any analyte loss during extraction.[1]
-
Differential Matrix Effects: Even though this compound is a stable isotope-labeled internal standard (SIL-IS), slight differences in chromatography can cause it to elute in a region with a different degree of ion suppression or enhancement compared to the analyte. This is known as an isotopic effect and can be more pronounced in complex matrices.
-
Internal Standard Concentration: An inappropriately high concentration of the internal standard can, in some cases, suppress the analyte signal. Conversely, a very low IS concentration may result in a poor signal-to-noise ratio.
Troubleshooting Steps:
-
Review Sample Preparation: Ensure consistent and precise execution of all sample preparation steps. Verify that the IS is thoroughly mixed with the sample matrix.[1]
-
Evaluate Chromatography: Assess the co-elution of the analyte and this compound. A slight modification of the chromatographic gradient may be necessary to ensure they elute as closely as possible.
-
Optimize IS Concentration: Prepare a series of blank matrix samples spiked with a fixed concentration of the analyte and varying concentrations of this compound to find the optimal analyte/IS ratio.
Question 2: My analyte and this compound are not co-eluting perfectly. What could be the cause and how can I fix it?
Answer: A lack of perfect co-elution between an analyte and its deuterated internal standard can be attributed to the "isotope effect," where the presence of heavier isotopes (deuterium) can lead to slightly different retention times on the chromatographic column.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Isotope Effect | While minor chromatographic shifts are expected, significant separation can be problematic. Optimize the chromatographic method by adjusting the gradient slope or the mobile phase composition to minimize the separation. |
| Column Degradation | A contaminated or degraded analytical column can lead to peak shape distortion and shifts in retention time for both the analyte and the IS. Replace the column with a new one of the same type and implement a column washing protocol. |
| Mobile Phase Inconsistency | Inconsistencies in mobile phase preparation can affect retention times. Ensure the mobile phase is prepared fresh and consistently for each analytical run. |
Question 3: I am observing an unexpectedly low signal for this compound in my matrix samples compared to the solvent standard. What does this indicate?
Answer: A significantly lower signal for the internal standard in a matrix sample compared to a clean solvent is a strong indicator of ion suppression. This occurs when co-eluting components from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.
Investigative Steps:
-
Perform a Post-Column Infusion Experiment: This experiment will help identify the regions in your chromatogram where ion suppression is most significant.
-
Enhance Sample Preparation: A more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can be more effective at removing interfering matrix components than a simple protein precipitation.
-
Modify Chromatographic Conditions: Adjusting the chromatographic method to separate the elution of this compound from the zones of high ion suppression can improve its signal.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy and precision of quantification.
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically almost identical to the non-labeled analyte, it is expected to co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate quantification.
Q3: Can this compound completely eliminate matrix effects?
A3: While highly effective, SIL-IS like this compound may not always provide perfect compensation for matrix effects. As mentioned, the isotope effect can cause slight chromatographic separation between the analyte and the IS. If this separation leads to elution in regions with different matrix interferences, the compensation may not be complete. This is referred to as differential matrix effects.
Q4: When should I add this compound to my samples?
A4: The internal standard should be added as early as possible in the sample preparation process.[1] This ensures that it experiences the same potential for loss during extraction, evaporation, and reconstitution steps as the analyte, allowing for accurate correction.
Q5: What are some alternative strategies to reduce matrix effects if my internal standard is not performing optimally?
A5: If you are still experiencing significant matrix effects, consider the following strategies in conjunction with using this compound:
-
Improved Sample Cleanup: Employ more selective sample preparation techniques like solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components.
-
Chromatographic Optimization: Modify your LC method to better separate your analyte and IS from the regions of ion suppression.
-
Sample Dilution: Diluting your sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. This is only a viable option if your analyte concentration is high enough to be detected after dilution.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect Using this compound
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific biological matrix using this compound as an internal standard.
Materials:
-
Analyte of interest
-
This compound
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a series of calibration standards of the analyte in the mobile phase. Add a constant concentration of this compound to each standard.
-
Set B (Post-Spiked Matrix): Extract the six different lots of blank matrix. After the final extraction step, spike the analyte and a constant concentration of this compound into the extracted matrix at the same concentrations as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and a constant concentration of this compound into the blank matrix before the extraction process at the same concentrations as in Set A.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%): (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| 100% | No matrix effect |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression.
Procedure:
-
System Setup:
-
Configure the LC-MS/MS system as you would for your analytical run.
-
Using a T-junction, connect a syringe pump to the flow path between the analytical column and the mass spectrometer's ion source.
-
-
Infusion:
-
Prepare a solution of your analyte and this compound in the mobile phase at a concentration that provides a stable and moderate signal.
-
Infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase flow.
-
-
Analysis:
-
Once a stable signal is achieved for both the analyte and the IS, inject a blank, extracted matrix sample.
-
-
Data Analysis:
-
Monitor the signal intensity of the analyte and this compound throughout the chromatographic run.
-
Any significant drop in the signal intensity indicates a region of ion suppression.
-
Visualizations
Caption: A troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
Caption: The impact of matrix components on the ionization of the analyte and internal standard.
References
Technical Support Center: Improving Peak Shape for 2,6-Difluorobenzoic acid-d3
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shapes, such as tailing or broadening, during the chromatographic analysis of 2,6-Difluorobenzoic acid-d3. The following guides are presented in a direct question-and-answer format to address specific experimental issues.
Troubleshooting Guide
Q1: Why is my this compound peak exhibiting significant tailing?
A1: Peak tailing for acidic analytes like this compound in reversed-phase chromatography is most commonly caused by unwanted secondary chemical interactions on the column. Other potential causes include issues with the sample solvent, column overload, or system hardware.
-
Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between the negatively charged carboxylate form of your analyte and residual silanol groups (Si-OH) on the silica (B1680970) surface of the stationary phase.[1][2] At a mobile phase pH above the pKa of the silanol groups, they become ionized (Si-O⁻) and can interact with positively charged species or through other polar mechanisms, creating a secondary retention mechanism that leads to peak tailing.[1] For acidic compounds, this interaction can be complex, but controlling the ionization state of the analyte is key.
-
Improper Mobile Phase pH: If the mobile phase pH is close to the pKa of 2,6-Difluorobenzoic acid, the analyte will exist in both its protonated (neutral) and deprotonated (anionic) forms. These two forms have different retention characteristics, resulting in broad or tailing peaks.[2][3][4]
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase can cause the initial sample band to spread, resulting in peak distortion.[5][6][7]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to asymmetrical peaks, typically in the form of a "right triangle" shape.[5][8][9]
-
System and Column Issues: Physical problems such as a void at the column inlet, a partially blocked frit, or excessive extra-column volume (dead volume) in the tubing and connections can cause distortion and tailing for all peaks in the chromatogram.[5][10][11]
Q2: How can I use the mobile phase pH to improve my peak shape?
A2: Adjusting the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds like this compound. The goal is to ensure the analyte is in a single, stable ionic form—preferably the neutral, un-ionized state.
For an acidic compound, this is achieved by lowering the mobile phase pH. A general rule of thumb is to adjust the pH to be at least 2 units below the analyte's pKa.[12] This suppresses the ionization of the carboxylic acid group, making the molecule more hydrophobic and allowing it to be retained by a single, consistent reversed-phase mechanism. This simultaneously protonates the surface silanol groups, minimizing secondary interactions.[5][10]
Table 1: Effect of Mobile Phase pH on Peak Shape for this compound
| Mobile Phase pH Relative to Analyte pKa | Analyte State (R-COOH) | Silanol Group State (Si-OH) | Primary Interaction Type | Expected Peak Shape |
| pH > pKa | Ionized (Anionic, R-COO⁻) | Ionized (Anionic, Si-O⁻) | Hydrophobic & Ionic | Poor (Early elution, potential tailing) |
| pH ≈ pKa | Mixed (Neutral & Anionic) | Mixed | Multiple Retention Mechanisms | Broad, Split, or Tailing[3][4] |
| pH < pKa | Neutral (R-COOH) | Neutral (Si-OH) | Predominantly Hydrophobic | Symmetrical, Sharp[10][12] |
Q3: What specific mobile phase additives should I use to control pH and improve peak symmetry?
A3: Adding a small amount of acid to the mobile phase is a standard and effective practice. For LC-MS applications, volatile modifiers are required. The most common choices are Formic Acid, Acetic Acid, and Trifluoroacetic Acid (TFA).
Table 2: Comparison of Common Mobile Phase Additives for Acidic Analytes
| Additive | Typical Concentration | Key Characteristics | Considerations |
| Formic Acid | 0.1% (v/v) | Provides a pH of ~2.7. Highly compatible with mass spectrometry (MS). | The most common and recommended starting point for LC-MS applications.[10] |
| Acetic Acid | 0.1% - 1.0% (v/v) | Less acidic than formic acid. Also MS-compatible. | May be used if a slightly higher pH is needed for selectivity purposes. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | A strong acid that is very effective at protonating silanols and the analyte. | Can cause significant ion suppression in the MS source. Use with caution if high sensitivity is required.[12] |
Q4: I have acidified my mobile phase, but my peak is still not symmetrical. What are the next troubleshooting steps?
A4: If adjusting the pH has not solved the problem, you should investigate other factors related to your sample, column, and system. The following workflow provides a logical sequence for troubleshooting.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biotage.com [biotage.com]
Technical Support Center: 2,6-Difluorobenzoic acid-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression issues with 2,6-Difluorobenzoic acid-d3 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 2,6-Difluorobenzoic acid, meaning three hydrogen atoms have been replaced by deuterium (B1214612) atoms. It is commonly used as an internal standard in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The key principle is that a known amount of the deuterated standard is added to a sample at the beginning of the preparation process. Because it is chemically almost identical to the non-deuterated analyte (2,6-Difluorobenzoic acid), it is assumed to behave similarly during sample extraction, cleanup, and ionization in the mass spectrometer. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference. By measuring the ratio of the analyte signal to the internal standard signal, variations in the analytical process, including signal suppression, can be compensated for, leading to more accurate and precise quantification.
Q2: What is ESI-MS signal suppression and why is it a concern?
Signal suppression in ESI-MS is a phenomenon where the ionization efficiency of the target analyte is reduced by the presence of other co-eluting compounds from the sample matrix.[1] This leads to a lower-than-expected signal for the analyte, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2] The "matrix" refers to all components in a sample other than the analyte of interest, such as salts, lipids, proteins, and other endogenous or exogenous compounds.[1]
Q3: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for any signal suppression?
Ideally, a deuterated internal standard should co-elute perfectly with the analyte and experience the exact same degree of ion suppression. In this scenario, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification. However, this is not always the case. A phenomenon known as the "isotope effect" can cause a slight chromatographic separation between the analyte and its deuterated counterpart.[3] If this separation occurs in a region of the chromatogram where there are significant matrix effects, the analyte and the internal standard may be suppressed to different extents, leading to inaccurate results.[4][5]
Q4: What are the common causes of signal suppression for this compound?
Several factors can contribute to the signal suppression of this compound in ESI-MS:
-
Matrix Effects: Co-eluting compounds from complex matrices like plasma, urine, or tissue extracts can compete for ionization, reducing the signal of the analyte and internal standard.[6]
-
Ionization Source Saturation: High concentrations of the analyte or co-eluting compounds can saturate the ESI source, leading to a non-linear response and signal suppression.
-
Mobile Phase Composition: The choice of mobile phase additives can influence ionization efficiency. For example, some ion-pairing reagents can cause signal suppression.
-
Instrumental Parameters: Suboptimal settings for parameters like capillary voltage, gas flow rates, and temperatures can exacerbate signal suppression.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot common issues related to this compound signal suppression.
Problem 1: Inconsistent or Low Signal for this compound
Possible Causes and Solutions:
-
Poor Recovery During Sample Preparation:
-
Solution: Optimize your sample preparation method. For polar compounds like 2,6-Difluorobenzoic acid, protein precipitation might not be sufficient to remove all interferences. Consider using Solid-Phase Extraction (SPE) for a more thorough cleanup. A study on fluorobenzoic acids in saline water noted that for the more polar compounds, including 2,6-dFBA, recoveries could be non-quantitative (around 70%) and required correction with a deuterated internal standard.[3]
-
-
Chromatographic Co-elution with Suppressing Agents:
-
Solution 1: Modify Chromatographic Conditions. Adjust the mobile phase gradient, flow rate, or column temperature to improve the separation of your analyte and internal standard from matrix components.
-
Solution 2: Evaluate Different HPLC Columns. A different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column) might provide better separation from the interfering compounds.
-
-
Suboptimal ESI Source Conditions:
-
Solution: Optimize ESI source parameters such as nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage. A systematic optimization can significantly improve signal intensity.
-
Problem 2: Analyte (2,6-Difluorobenzoic acid) and Internal Standard (this compound) Show Different Degrees of Signal Suppression
Possible Cause:
-
Chromatographic Separation (Isotope Effect): As mentioned in the FAQs, the deuterium isotope effect can cause a slight difference in retention time between the analyte and the deuterated internal standard.[3] If this separation occurs in a region with high matrix effects, they will be suppressed differently.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for differential signal suppression.
Quantitative Data Summary
The following table summarizes expected performance metrics for sample preparation methods used in the analysis of compounds similar to 2,6-Difluorobenzoic acid. Actual values may vary depending on the specific matrix and experimental conditions.
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) | Comments |
| Protein Precipitation | 70 - 90% | 30 - 70% | Simple and fast, but may not effectively remove all interfering phospholipids (B1166683) and other matrix components.[7] |
| Liquid-Liquid Extraction (LLE) | 75 - 95% | 20 - 50% | Can be more selective than protein precipitation but may be more labor-intensive. |
| Solid-Phase Extraction (SPE) | 85 - 105% | < 20% | Generally provides the cleanest extracts and the least matrix effects, but requires method development.[7] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to identify at which retention times co-eluting matrix components cause signal suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of this compound (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (e.g., plasma extract prepared by your standard protocol)
Procedure:
-
Set up the LC-MS/MS system with your analytical column and mobile phase conditions.
-
Connect the outlet of the LC column to a T-connector.
-
Connect the syringe pump containing the this compound standard solution to the second port of the T-connector.
-
Connect the third port of the T-connector to the ESI source of the mass spectrometer.
-
Begin infusing the this compound standard at a low, constant flow rate (e.g., 5-10 µL/min).
-
Start acquiring data on the mass spectrometer, monitoring the signal of the deuterated standard. You should observe a stable baseline.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the signal of the infused standard throughout the chromatographic run. Any dips or decreases in the baseline indicate regions of ion suppression.[8]
Caption: Experimental setup for a post-column infusion experiment.
Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
This is a general protocol that should be optimized for your specific application.
Materials:
-
SPE cartridges (e.g., mixed-mode anion exchange or reversed-phase)
-
Human plasma
-
This compound internal standard solution
-
Phosphoric acid or formic acid
-
Water (LC-MS grade)
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the this compound internal standard solution. Acidify the sample with 50 µL of 2% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable solvent, such as acetonitrile or an acidified organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Signaling Pathway and Logical Relationship Diagrams
Caption: Mechanisms of signal suppression in ESI-MS.
References
- 1. agilent.com [agilent.com]
- 2. "Separation and identification of difluorobenzoic acids by Hplc/Ms" by Zhen Wu [oasis.library.unlv.edu]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Ionization of 2,6-Difluorobenzoic acid-d3
Welcome to the technical support center for the optimization of Electrospray Ionization (ESI) for 2,6-Difluorobenzoic acid-d3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and accurate analysis.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode, positive or negative, is better for this compound?
A1: For carboxylic acids such as this compound, negative ion electrospray ionization (ESI) is generally the preferred mode.[1][2] This is because the carboxylic acid group readily loses a proton (deprotonates) to form a negative ion ([M-H]⁻). While positive ion formation is possible, it is typically much less efficient for this class of compounds.
Q2: I am observing a poor signal for my deuterated compound. What are the first ESI parameters I should check?
A2: If you are experiencing low signal intensity, a systematic optimization of the core ESI source parameters is recommended. The key parameters to focus on are the capillary voltage, nebulizer gas pressure, and desolvation gas temperature and flow rate.[3] It's crucial to optimize these settings to ensure efficient generation and transfer of ions into the mass spectrometer.
Q3: My deuterated internal standard (this compound) and the non-deuterated analyte have slightly different retention times. Is this normal?
A3: Yes, this is a known phenomenon called the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to minor differences in the physicochemical properties of the molecule. This can affect its interaction with the stationary phase of the liquid chromatography (LC) column, often causing the deuterated compound to elute slightly earlier than its non-deuterated counterpart. While often minimal, this can impact quantification if the peaks do not co-elute well.
Q4: I see unexpected fragment ions in my mass spectrum, even without MS/MS activation. What could be the cause?
A4: The observation of fragment ions in a full scan mass spectrum is likely due to in-source fragmentation (ISF).[4][5] This can occur when the voltage in the ion source region (such as the capillary or cone voltage) is set too high, causing the ions to fragment before they enter the mass analyzer.[4] To minimize this, you can gradually reduce the cone/fragmentor voltage.
Q5: What mobile phase additives are recommended for analyzing this compound in negative ion mode?
A5: For reversed-phase chromatography coupled with negative ion ESI, the addition of a weak acid to the mobile phase can surprisingly enhance the signal for some acidic analytes.[6][7] Acetic acid at a low concentration (e.g., 0.1%) is often a good starting point.[2] While it may seem counterintuitive to add an acid for negative mode, it can improve the electrospray process. Conversely, strong acids or bases should generally be avoided. Formic acid has been reported to sometimes suppress the signal in negative ion mode for certain compounds.[6][7]
Troubleshooting Guides
Problem: Low Signal Intensity or Poor Sensitivity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal ESI Source Parameters | Perform a systematic optimization of key source parameters. A detailed protocol is provided in the "Experimental Protocols" section. |
| Incorrect Ionization Mode | Ensure you are using negative ion mode for this compound. |
| Mobile Phase Composition | Consider adding a small amount of a weak acid like acetic acid to your mobile phase. Ensure your mobile phase is well-mixed and free of contaminants. |
| Sample Preparation Issues | Contaminants such as inorganic salts or detergents can suppress the ESI signal. Review your sample preparation procedure to minimize these. |
| Corona Discharge | In negative ion mode, excessively high capillary voltage can lead to a corona discharge, which increases noise and reduces signal stability. If possible on your instrument, check for a visible glow at the E-SI needle in a dark room and reduce the voltage if one is present.[2][8] |
Problem: Inconsistent or Irreproducible Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Unstable Electrospray | Check the spray needle for blockages or damage. Ensure a consistent and fine mist is being generated. The position of the sprayer relative to the instrument inlet can also be optimized.[8] |
| Fluctuations in Gas Flow or Temperature | Verify that the nebulizer and drying gas flows and the source temperature are stable and set to their optimal values. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your analyte, leading to variability. Improve chromatographic separation to better resolve the analyte from matrix components. A more rigorous sample cleanup may also be necessary. |
| Differential Ion Suppression | If your deuterated standard and analyte separate chromatographically, they may experience different levels of ion suppression, leading to inaccurate quantification. Optimize your chromatography to ensure they co-elute as closely as possible. |
Experimental Protocols
Protocol for Systematic Optimization of ESI Source Parameters
This protocol describes a systematic approach to optimize the ESI source for the analysis of this compound using flow injection analysis (FIA) to provide a constant stream of the analyte.
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in your initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% acetic acid).
-
Set up the instrument for FIA: Infuse the standard solution at a typical flow rate for your LC method (e.g., 0.2-0.4 mL/min).
-
Set initial ESI parameters: Start with the instrument manufacturer's recommended settings or the values in the table below.
-
Optimize one parameter at a time: While monitoring the signal intensity of the [M-H]⁻ ion for this compound, adjust one parameter at a time across its typical range. Record the signal intensity at each step.
-
Parameter Optimization Sequence:
-
Capillary Voltage: Vary in increments of 0.5 kV.
-
Nebulizer Gas Flow/Pressure: Adjust in small increments.
-
Drying Gas Temperature: Vary in increments of 25 °C.
-
Drying Gas Flow: Adjust in increments.
-
Cone/Fragmentor Voltage: Adjust to maximize the precursor ion signal and minimize in-source fragmentation.
-
-
Refine the optimal settings: After optimizing each parameter individually, you may perform a final fine-tuning by making small adjustments to the combination of the best-found settings.
Table of Typical ESI Source Parameters for Small Molecule Analysis in Negative Ion Mode
| Parameter | Typical Range |
| Capillary Voltage | -2.5 to -4.5 kV |
| Cone/Fragmentor Voltage | -20 to -80 V |
| Desolvation/Drying Gas Temperature | 250 to 450 °C |
| Desolvation/Drying Gas Flow | 8 to 15 L/min |
| Nebulizer Gas Pressure | 20 to 60 psi |
Note: Optimal values are instrument-dependent and should be determined experimentally.
Visualizations
Caption: Workflow for systematic optimization of ESI source parameters.
Caption: Decision tree for troubleshooting low signal intensity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Increasing sensitivity for carboxylic acid [May 25, 2004] - Chromatography Forum [chromforum.org]
- 3. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
Troubleshooting poor recovery of 2,6-Difluorobenzoic acid-d3
Welcome to the technical support center for 2,6-Difluorobenzoic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal recovery of this internal standard in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing consistently low recovery of this compound during our solid-phase extraction (SPE) procedure. What are the potential causes?
Poor recovery of this compound during SPE can stem from several factors related to the compound's acidic nature and the extraction methodology. The most common issues include:
-
Incorrect pH of the Sample and Solvents: As a carboxylic acid, the ionization state of this compound is highly dependent on the pH of the solution. For reversed-phase SPE, the pH of the sample should be acidic to ensure the compound is in its neutral, more hydrophobic form, thus promoting retention on the sorbent. Conversely, for anion exchange SPE, the pH should be adjusted to be above the pKa of the analyte to ensure it is deprotonated and carries a negative charge for effective binding.
-
Inappropriate Sorbent Selection: The choice of SPE sorbent is critical. While reversed-phase (e.g., C18) and polymeric sorbents are commonly used for acidic compounds, the specific matrix of your sample may necessitate a mixed-mode or anion exchange sorbent for optimal retention and cleanup.
-
Suboptimal Wash and Elution Solvents: The wash solvent may be too strong, leading to premature elution of the analyte. The elution solvent might be too weak to effectively desorb the analyte from the sorbent.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading.
Q2: Could the deuterium (B1214612) label on this compound be exchanging with hydrogen during our analysis?
Yes, hydrogen-deuterium (H/D) exchange is a potential issue, particularly for deuterated internal standards. While the deuterium atoms on the aromatic ring of this compound are generally stable, exchange can occur under certain conditions, especially in the high-temperature environment of a mass spectrometer's ion source, such as with atmospheric pressure chemical ionization (APCI).[1][2] This can lead to a decrease in the signal of the deuterated internal standard and an artificially inflated signal for the unlabeled analyte.
Q3: We are seeing significant variability in the recovery of this compound across different samples. What could be the reason?
High variability in recovery often points to matrix effects. Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or the ionization of the analyte in the mass spectrometer. This can lead to ion suppression or enhancement, causing inconsistent quantification. Proper sample preparation, including protein precipitation and the use of an appropriate SPE cleanup procedure, is crucial to minimize matrix effects.
Q4: What are the key parameters to optimize for a robust LC-MS/MS method for this compound?
For developing a reliable LC-MS/MS method, consider the following:
-
Chromatographic Separation: A reversed-phase C18 column is a good starting point. The mobile phase should be optimized to achieve good peak shape and resolution from matrix components. A typical mobile phase would consist of an aqueous component with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).
-
Mass Spectrometry Detection: Use multiple reaction monitoring (MRM) for sensitive and selective detection. Optimize the precursor and product ion transitions, as well as the collision energy and other source parameters, for both 2,6-Difluorobenzoic acid and its deuterated internal standard.
-
Internal Standard Suitability: Ensure that the this compound is of high chemical and isotopic purity.
Troubleshooting Guide: Poor Recovery of this compound
This guide provides a systematic approach to troubleshooting and improving the recovery of this compound in your analytical method.
Table 1: Troubleshooting Poor Recovery of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome with Optimized Parameter | Typical Recovery Range (%) |
| Incorrect Sample pH (Reversed-Phase SPE) | Acidify the sample to a pH at least 2 units below the pKa of 2,6-Difluorobenzoic acid (pKa ~2.9). | Analyte is protonated (neutral), increasing its hydrophobicity and retention on the C18 sorbent. | 85 - 105 |
| Incorrect Sample pH (Anion Exchange SPE) | Adjust the sample pH to be at least 2 units above the pKa of 2,6-Difluorobenzoic acid. | Analyte is deprotonated (negatively charged), allowing for strong interaction with the positively charged sorbent. | 80 - 100 |
| Inappropriate Wash Solvent | Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. For reversed-phase, a low percentage of organic solvent in an acidic aqueous solution is recommended. | Interferences are removed while the analyte remains bound to the sorbent. | > 90 (analyte remaining on sorbent) |
| Ineffective Elution Solvent | For reversed-phase SPE, use a high percentage of organic solvent (e.g., methanol or acetonitrile), possibly with a small amount of base (e.g., ammonium (B1175870) hydroxide) to ensure the analyte is ionized and readily elutes. | Complete elution of the analyte from the sorbent. | > 95 (in the elution fraction) |
| Sorbent Overload | Reduce the sample volume or dilute the sample before loading. Alternatively, use an SPE cartridge with a larger sorbent mass. | The analyte is fully retained on the sorbent without breakthrough during loading. | Consistent recovery with varying sample concentrations. |
| Deuterium Exchange in MS Source | If using APCI, try lowering the source temperature. If possible, switch to electrospray ionization (ESI), which is a softer ionization technique. | Minimized H/D exchange, leading to a stable and accurate internal standard signal. | Stable IS response across the analytical run. |
| Matrix Effects | Incorporate a protein precipitation step before SPE. Optimize the SPE wash steps to remove as many matrix components as possible. Dilute the final extract before injection. | Reduced ion suppression or enhancement, leading to more accurate and precise quantification. | Consistent analyte/IS ratio in different matrices. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol outlines a general procedure for the extraction of this compound from a biological matrix using a reversed-phase SPE cartridge.
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 10 µL of a 100 ng/mL solution of this compound (internal standard).
-
Add 200 µL of 2% formic acid in water to precipitate proteins and acidify the sample.
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg, 1 mL).
-
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water.
-
Equilibrate the cartridge by passing 1 mL of 0.1% formic acid in water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid in water to remove polar impurities.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the liquid chromatography-tandem mass spectrometry analysis.
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
MRM Transitions:
-
2,6-Difluorobenzoic acid: To be determined empirically (e.g., m/z 157 -> 113)
-
This compound: To be determined empirically (e.g., m/z 160 -> 116)
-
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.
-
Visualizations
Caption: A logical workflow for troubleshooting poor recovery of this compound.
Caption: A standard experimental workflow for the analysis of this compound.
References
Technical Support Center: Minimizing Isotopic Exchange of 2,6-Difluorobenzoic acid-d3
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the isotopic exchange of 2,6-Difluorobenzoic acid-d3. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a concern for this compound?
A1: Isotopic back-exchange is the process where deuterium (B1214612) atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, such as from protic solvents (e.g., water, methanol). This is a concern for this compound as the loss of deuterium can compromise the accuracy of quantitative analyses that rely on the mass difference between the labeled and unlabeled compound.
Q2: Which deuterium atoms on this compound are susceptible to exchange?
A2: The deuterium atoms on the aromatic ring of this compound are the ones of concern for back-exchange. The exchange of the acidic proton of the carboxylic acid group with deuterium from a deuterated solvent is expected and rapid, but the deuterons on the aromatic ring are intended to be stable.
Q3: What are the primary factors that promote the back-exchange of deuterium on the aromatic ring?
A3: The primary factors that promote back-exchange are the presence of protic solvents, acidic or basic conditions, and elevated temperatures.[1][2] Acid-catalyzed exchange is a common mechanism for aromatic compounds.[1]
Q4: How do the fluorine atoms in this compound affect the rate of isotopic exchange?
A4: The two electron-withdrawing fluorine atoms at the ortho positions of the benzoic acid can influence the electronic properties of the aromatic ring. This can affect the susceptibility of the deuterated positions to electrophilic substitution by protons, a common mechanism for acid-catalyzed hydrogen-deuterium exchange on aromatic rings.
Q5: Can I use common protic solvents like water or methanol (B129727) with this compound?
A5: It is highly recommended to avoid or minimize the use of protic solvents. If their use is unavoidable, it is crucial to control the pH and temperature to slow down the exchange rate. For optimal stability, anhydrous aprotic solvents should be used.
Troubleshooting Guides
Issue 1: Gradual loss of isotopic purity over time in stored solutions.
-
Possible Cause: Exposure to atmospheric moisture.
-
Solution: Store this compound, both in solid form and in solution, in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). Use vials with PTFE-lined caps (B75204) to ensure a tight seal.
-
Possible Cause: Use of non-anhydrous solvents.
-
Solution: Use high-purity, anhydrous aprotic solvents for preparing stock solutions. If possible, purchase solvents in smaller bottles that are sealed under an inert atmosphere.
Issue 2: Significant back-exchange observed during LC-MS analysis.
-
Possible Cause: Protic mobile phase at a suboptimal pH.
-
Solution: The rate of hydrogen-deuterium exchange is pH-dependent, with a minimum rate typically observed around pH 2.5-3.0 for many compounds.[2] Adjust the pH of your mobile phase accordingly using an appropriate acid, such as formic acid.
-
Possible Cause: Elevated temperature in the autosampler or column compartment.
-
Solution: Maintain a low temperature throughout the analytical process. Keep samples in a cooled autosampler (e.g., 4°C) and use a column oven set to a low temperature, if possible. Sub-zero temperatures can further reduce back-exchange.
-
Possible Cause: Long analysis time.
-
Solution: Optimize your chromatographic method to minimize the run time, thereby reducing the time the analyte is exposed to the protic mobile phase.
Quantitative Data Presentation
The following tables summarize the expected trends in isotopic exchange for this compound based on general principles of hydrogen-deuterium exchange. The percentage of back-exchange is illustrative to demonstrate the relative impact of different conditions.
Table 1: Estimated Impact of pH on Isotopic Back-Exchange in Aqueous Media at 25°C
| pH | Expected Relative Exchange Rate | Estimated % Back-Exchange (24h) | Recommendation |
| < 2 | High | > 15% | Avoid highly acidic conditions. |
| 2.5 - 3.0 | Minimum | < 5% | Optimal pH range for sample analysis. |
| 4 - 6 | Low | 5 - 10% | Acceptable for short-term experiments. |
| 7 | Moderate | 10 - 15% | Neutral pH can still lead to exchange. |
| > 8 | High | > 15% | Avoid basic conditions. |
Table 2: Estimated Impact of Temperature on Isotopic Back-Exchange in Aqueous Media at pH 2.7
| Temperature (°C) | Expected Relative Exchange Rate | Estimated % Back-Exchange (1h) | Recommendation |
| -20 | Very Low | < 1% | Ideal for long-term storage and analysis. |
| 4 | Low | 1 - 2% | Recommended for autosamplers and short-term storage. |
| 25 (Room Temp) | Moderate | 5 - 10% | Minimize exposure at this temperature. |
| 50 | High | > 20% | Avoid heating samples. |
Table 3: Estimated Impact of Solvent on Isotopic Back-Exchange at 25°C
| Solvent | Solvent Type | Expected Relative Exchange Rate | Estimated % Back-Exchange (24h) | Recommendation |
| Acetonitrile (B52724) | Aprotic | Very Low | < 1% | Highly Recommended |
| Tetrahydrofuran (THF) | Aprotic | Very Low | < 1% | Highly Recommended |
| Dichloromethane (DCM) | Aprotic | Very Low | < 1% | Highly Recommended |
| Methanol | Protic | High | > 15% | Avoid if possible |
| Water | Protic | High | > 15% | Avoid if possible; if necessary, control pH and temperature. |
| D₂O | Deuterated Protic | Very Low | < 1% | Recommended if a protic solvent is required. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Glassware Preparation: Ensure all glassware (vials, flasks, etc.) is thoroughly dried in an oven at a high temperature (e.g., 120°C) for several hours and cooled in a desiccator.
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile or tetrahydrofuran.
-
Weighing and Dissolution: Weigh the required amount of this compound in a controlled environment with low humidity or under an inert gas stream. Promptly add the anhydrous aprotic solvent and cap the vial tightly with a PTFE-lined cap.
-
Storage: Store the stock solution at -20°C or lower. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture upon opening.
Protocol 2: Minimizing Back-Exchange during LC-MS Analysis
-
Sample Preparation: If possible, perform the final dilution of the sample in an aprotic solvent. If an aqueous mobile phase is used for dilution, ensure it is acidified to pH 2.5-3.0 with formic acid. Keep the prepared samples in a cooled autosampler set at 4°C.
-
LC System Configuration:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: Set the column compartment to a low temperature (e.g., 4°C). If the system allows for sub-zero temperatures, this can further minimize exchange.
-
-
Chromatography: Develop a rapid LC gradient to minimize the time the analyte is exposed to the aqueous mobile phase.
-
System Suitability: Before running the samples, inject a freshly prepared standard solution to assess the initial isotopic purity and monitor for any on-instrument back-exchange by observing the M+0 peak.
Mandatory Visualization
Caption: Mechanism of acid-catalyzed H/D back-exchange on the aromatic ring.
References
2,6-Difluorobenzoic acid-d3 stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,6-Difluorobenzoic acid-d3 in solution. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
FAQs: Stability of this compound in Solution
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: Extremes in pH (highly acidic or alkaline conditions) can potentially catalyze degradation.
-
Solvent Composition: The choice of solvent can impact stability. Protic solvents may facilitate hydrogen-deuterium (H/D) exchange under certain conditions.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Light Exposure: Photodegradation can be a concern for many aromatic compounds.
-
Presence of Contaminants: Reactive species or microbial contamination in the solvent or on labware can lead to degradation.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for the d3 isotopologue are not extensively documented, potential degradation could involve:
-
Decarboxylation: Loss of the carboxylic acid group, particularly under heat or in the presence of certain catalysts.
-
Dehalogenation: Removal of the fluorine atoms, although this is generally less likely under typical experimental conditions due to the strength of the C-F bond.
-
H/D Exchange: The deuterium (B1214612) atoms on the aromatic ring could potentially exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions, or in the presence of a catalyst. This would lead to a loss of isotopic purity.
Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?
For optimal stability, it is recommended to:
-
Use High-Purity Solvents: Utilize HPLC or LC-MS grade solvents to minimize contaminants.
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment.
-
Control pH: If possible, maintain the pH of the solution close to neutral.
-
Store Properly: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light by using amber vials or by wrapping the container in aluminum foil.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Investigating Instability of this compound
If you are observing inconsistent results, loss of signal, or the appearance of unexpected peaks in your analysis, consult the following troubleshooting guide.
Problem 1: Gradual Decrease in Analyte Response Over Time
This is a common indicator of degradation in the stock or working solutions.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solution Degradation | Prepare a fresh stock solution from the neat material and re-analyze. | If the response returns to the expected level, the original solution has degraded. |
| Improper Storage | Review storage conditions (temperature, light exposure). | Ensure solutions are stored at the recommended temperature and protected from light. |
| Solvent Contamination | Prepare a new solution using a fresh bottle of solvent. | If the new solution is stable, the original solvent was likely contaminated. |
Problem 2: Appearance of Unexpected Peaks in Chromatograms
The presence of new peaks may indicate the formation of degradation products.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Chemical Degradation | Analyze the solution using a high-resolution mass spectrometer to identify the mass of the unknown peaks. | The mass of the new peaks may correspond to potential degradation products (e.g., decarboxylated product). |
| H/D Exchange | Analyze the sample by mass spectrometry and look for the appearance of peaks corresponding to the d2, d1, or d0 analogues. | The presence of these lower mass isotopologues indicates H/D exchange. |
Problem 3: Inconsistent Results Between Different Batches of Solutions
Variability between solution preparations can point to issues with the preparation protocol.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Weighing | Review and verify the calibration of the analytical balance used for preparing the stock solution. | Accurate weighing is critical for consistent concentrations. |
| Incomplete Dissolution | Ensure the compound is fully dissolved in the solvent before making further dilutions. Use sonication if necessary. | A homogenous solution is essential for accurate and reproducible results. |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound in Solution
Objective: To evaluate the stability of this compound in a specific solvent over a short period under typical laboratory conditions.
Methodology:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the desired solvent (e.g., methanol, acetonitrile).
-
Prepare a working solution at a concentration of 1 µg/mL by diluting the stock solution.
-
Analyze the working solution by LC-MS immediately after preparation (T=0).
-
Store the working solution on the benchtop at room temperature, protected from light.
-
Re-analyze the working solution at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Compare the peak area of this compound at each time point to the T=0 measurement.
Data Analysis:
| Time (hours) | Peak Area (T=n) | % Remaining (Peak Area T=n / Peak Area T=0) * 100 |
| 0 | 1,000,000 | 100% |
| 2 | 995,000 | 99.5% |
| 4 | 989,000 | 98.9% |
| 8 | 982,000 | 98.2% |
| 12 | 975,000 | 97.5% |
| 24 | 950,000 | 95.0% |
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a stock solution subjected to multiple freeze-thaw cycles.
Methodology:
-
Prepare a stock solution of this compound at 1 mg/mL in the desired solvent.
-
Aliquot the stock solution into at least four separate vials.
-
Analyze one aliquot immediately to establish the initial concentration (Cycle 0).
-
Freeze the remaining aliquots at -20°C for at least 12 hours.
-
Thaw one aliquot to room temperature, and analyze. This is Cycle 1.
-
Return the remaining frozen aliquots to the freezer.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3-5).
Data Analysis:
| Freeze-Thaw Cycle | Peak Area | % Remaining (Peak Area T=n / Peak Area T=0) * 100 |
| 0 | 1,000,000 | 100% |
| 1 | 998,000 | 99.8% |
| 2 | 995,000 | 99.5% |
| 3 | 991,000 | 99.1% |
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways for this compound.
Technical Support Center: 2,6-Difluorobenzoic acid-d3 Calibration Curve Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 2,6-Difluorobenzoic acid-d3 as an internal standard in calibration curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 2,6-Difluorobenzoic acid, meaning three of its hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard (IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). Since its chemical and physical properties are nearly identical to the non-labeled analyte, it co-elutes and experiences similar matrix effects, allowing for accurate correction of variations during sample preparation and analysis.[1][2]
Q2: What are the common causes of poor linearity in my calibration curve?
Poor linearity in calibration curves using this compound can stem from several factors:
-
Incorrect preparation of standards: Errors in serial dilutions or inaccurate stock solution concentration.
-
Analyte and internal standard concentration mismatch: A significant disparity between the analyte and IS concentrations can lead to non-linear responses.
-
Detector saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the response.
-
Cross-contamination: Contamination of low concentration standards with higher concentration ones.
-
Presence of impurities: Impurities in the analytical standard or the deuterated internal standard can interfere with the measurement.
Q3: Why am I observing a high background or "noisy" baseline in my chromatograms?
A high background can be caused by:
-
Contaminated mobile phase or LC system: Impurities in solvents, tubing, or the column can contribute to a noisy baseline.
-
Impure internal standard: The this compound standard itself may contain impurities.
-
Matrix effects: Co-eluting compounds from the sample matrix can cause ion suppression or enhancement, leading to an unstable baseline.[1]
-
Suboptimal mass spectrometry settings: Incorrect ion source parameters or collision energies can increase background noise.
Q4: My results are inconsistent and not reproducible. What should I check?
Inconsistent results are often related to:
-
Variability in sample preparation: Inconsistent extraction efficiency or volumetric errors during sample processing.
-
Instability of the analyte or internal standard: Degradation of 2,6-Difluorobenzoic acid or its deuterated form under the experimental conditions.
-
Chromatographic issues: Poor peak shape, shifting retention times, or inadequate separation from interfering compounds.
-
Instrument variability: Fluctuations in the LC pump flow rate or MS detector response.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Standard Preparation | Prepare fresh calibration standards from a new stock solution. Verify the accuracy of pipettes and volumetric flasks. | Improved linearity of the calibration curve. |
| Analyte/IS Concentration Mismatch | Adjust the concentration of the internal standard to be in the mid-range of the calibration curve concentrations. | A more linear response across the entire concentration range. |
| Detector Saturation | Dilute the higher concentration standards and re-inject. If saturation persists, reduce the injection volume or adjust MS detector settings (e.g., reduce dwell time). | Linear response at the higher end of the calibration curve. |
| Impurity Interference | Check the certificate of analysis for the this compound standard for purity information. Analyze the standard by itself to check for interfering peaks. Potential impurities in the synthesis of the non-labeled compound include other difluorobenzoic acid isomers. | A clean chromatogram of the internal standard, free of interfering peaks. |
Issue 2: Inconsistent Peak Area Ratios
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Extraction Recovery | Optimize the sample extraction procedure. Ensure consistent vortexing times, solvent volumes, and evaporation steps. A study on fluorobenzoic acids noted recoveries of around 60% for 2,6-dFBA, which was corrected with a deuterated standard. | Consistent peak area ratios for replicate samples. |
| Poor Peak Shape | For acidic compounds like 2,6-Difluorobenzoic acid, the mobile phase pH is critical. Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in its neutral form. The addition of a small amount of formic acid to the mobile phase can improve peak shape for benzoic acid derivatives. | Symmetrical and sharp peaks for both the analyte and the internal standard. |
| Matrix Effects | Perform a post-extraction addition experiment to evaluate the extent of ion suppression or enhancement. Dilute the sample extract to minimize matrix effects. | Consistent analyte-to-IS ratios in the presence and absence of matrix. |
| Internal Standard Instability | While this compound is generally stable, ensure it is stored correctly (room temperature as per supplier data) and is not degrading in the sample matrix or autosampler. | Stable peak areas for the internal standard over time. |
Data Presentation
Table 1: Properties of this compound Internal Standard
| Property | Value | Reference |
| Chemical Purity | min 98% | LGC Standards |
| Isotopic Purity (atom % D) | 98 atom % D | LGC Standards |
| Storage Temperature | Room Temperature | LGC Standards |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,6-Difluorobenzoic acid and dissolve it in 10 mL of methanol (B129727).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 50 ng/mL.
-
Calibration Samples: To each calibration standard concentration, add an equal volume of the internal standard working solution.
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
-
Sample Spiking: To 100 µL of blank plasma, add the appropriate amount of 2,6-Difluorobenzoic acid working standard and 50 µL of the this compound working solution (50 ng/mL).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Mandatory Visualization
Caption: Troubleshooting workflow for calibration curve issues.
Caption: General experimental workflow for plasma sample analysis.
References
Technical Support Center: Resolving Co-eluting Peaks with 2,6-Difluorobenzoic acid-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues when using 2,6-Difluorobenzoic acid-d3, often employed as an internal standard in analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a deuterated form of 2,6-Difluorobenzoic acid. The replacement of three hydrogen atoms with deuterium (B1214612) atoms gives it a higher molecular weight, making it an ideal internal standard for quantitative analysis using mass spectrometry (MS). It is chemically similar to its non-deuterated counterpart and is expected to have very similar chromatographic behavior. Its primary application is in analytical chemistry, particularly in pharmacokinetic and metabolism studies, where it is used to accurately quantify the unlabeled 2,6-Difluorobenzoic acid or other analytes with similar properties.
Q2: What are the most likely compounds to co-elute with this compound?
Potential co-eluting compounds with this compound can include:
-
Positional Isomers: Other isomers of difluorobenzoic acid, such as 2,4-Difluorobenzoic acid and 3,5-Difluorobenzoic acid, are common process-related impurities that can be difficult to separate due to their similar physicochemical properties.
-
Synthesis-Related Impurities: The synthesis of 2,6-Difluorobenzoic acid often starts from 2,6-Difluorobenzonitrile. Incomplete hydrolysis can lead to the presence of the starting material or related amide intermediates.
-
Unlabeled 2,6-Difluorobenzoic acid: The deuterated standard may contain a small percentage of the unlabeled compound.
-
Matrix Components: In complex biological samples, endogenous matrix components can co-elute and interfere with the analysis.
Q3: How can I detect co-elution if my peaks look symmetrical?
While a perfectly symmetrical peak can still hide a co-eluting compound, there are several ways to detect it:
-
Peak Shape Analysis: Look for subtle signs of asymmetry, such as peak fronting, tailing, or shoulders.
-
Diode Array Detector (DAD): A DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS): An MS detector is a powerful tool for detecting co-elution. By examining the mass spectra across the chromatographic peak, you can identify the presence of different mass-to-charge ratios (m/z), confirming the presence of multiple compounds.
Q4: Can the deuterium labeling in this compound cause it to separate from the unlabeled analyte?
Yes, this is a known phenomenon called the "deuterium isotope effect." The slightly higher mass of deuterium can lead to minor differences in the physicochemical properties of the molecule, which can result in a small degree of chromatographic separation between the deuterated and non-deuterated compounds. This can be problematic if the two compounds are not baseline resolved and experience different degrees of matrix effects, leading to inaccurate quantification.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and a known impurity.
This guide provides a systematic approach to improving the separation between this compound and a co-eluting impurity.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Detailed Steps:
-
Verify System Suitability: Before modifying the method, ensure the HPLC/UPLC system is performing optimally. Check for leaks, ensure the pump is delivering a stable flow, and inspect the column for signs of degradation or contamination.
-
Optimize Mobile Phase:
-
pH Adjustment: The retention of benzoic acids is highly dependent on the mobile phase pH. Since 2,6-Difluorobenzoic acid is acidic, decreasing the pH of the mobile phase (e.g., using formic acid or phosphoric acid) will increase its retention time and can alter the selectivity between it and co-eluting peaks.
-
Organic Modifier: Varying the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) can significantly impact resolution. Trying a different organic solvent (e.g., switching from acetonitrile to methanol) can also change the selectivity.
-
-
Modify Gradient Program:
-
Shallow Gradient: A shallower gradient around the elution time of the analytes of interest can improve separation.
-
Isocratic Hold: Introducing a short isocratic hold at a specific mobile phase composition can also enhance resolution.
-
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry. For example, if you are using a C18 column, a phenyl-hexyl or a cyano column may offer different selectivity for aromatic and polar compounds.
Issue 2: The peak for this compound is showing fronting or tailing.
Peak asymmetry can be an indicator of co-elution, but it can also be caused by other issues.
Troubleshooting Flowchart:
Caption: A step-by-step guide to troubleshooting peak asymmetry.
Detailed Steps:
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject to see if the peak shape improves.
-
Verify Injection Solvent: The injection solvent should be as weak as or weaker than the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Assess Column Health: Peak tailing can be a sign of a contaminated or degraded column. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Investigate Co-elution: If the above steps do not resolve the issue, the peak asymmetry is likely due to a co-eluting compound. Refer to the troubleshooting guide for Issue 1 to improve separation.
Experimental Protocols
Protocol 1: HPLC-UV Method for the Separation of 2,6-Difluorobenzoic Acid and Potential Impurities
This protocol provides a starting point for developing a method to separate 2,6-Difluorobenzoic acid from its potential positional isomers.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Methodology:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase conditions (20% B) for at least 15 minutes.
-
Prepare standard solutions of this compound and potential impurities (e.g., 2,4-Difluorobenzoic acid) in the initial mobile phase.
-
Inject the standards individually and as a mixture to determine their retention times and assess the resolution.
-
If co-elution is observed, adjust the gradient slope or the initial/final mobile phase composition as described in the troubleshooting section.
Protocol 2: UPLC-MS/MS Method for the Quantification of 2,6-Difluorobenzoic Acid using this compound as an Internal Standard
This protocol is suitable for the sensitive and selective quantification of 2,6-Difluorobenzoic acid in complex matrices.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | 2,6-Difluorobenzoic acid: To be determined |
| This compound: To be determined |
Methodology:
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) for both the analyte and the internal standard by infusing standard solutions directly into the mass spectrometer.
-
Develop a suitable sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix interferences.
-
Spike the internal standard (this compound) into all samples and calibration standards at a fixed concentration.
-
Run the samples using the UPLC-MS/MS method.
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
Quantitative Data Summary
The following table provides hypothetical retention time data to illustrate the effect of mobile phase pH on the separation of 2,6-Difluorobenzoic acid and a potential co-eluting isomer.
| Mobile Phase pH | Retention Time of 2,6-Difluorobenzoic acid (min) | Retention Time of 2,4-Difluorobenzoic acid (min) | Resolution (Rs) |
| 2.5 | 5.8 | 6.1 | 1.8 |
| 3.5 | 4.2 | 4.4 | 1.2 |
| 4.5 | 2.9 | 3.0 | 0.8 |
Note: As the pH increases, the retention times of both acidic compounds decrease, and the resolution deteriorates. This highlights the importance of controlling the mobile phase pH for optimal separation.
Validation & Comparative
A Comparative Guide to Analytical Method Validation: The Superiority of 2,6-Difluorobenzoic acid-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the precision and reliability of analytical methods are paramount. The choice of an internal standard is a critical determinant of data quality, particularly in liquid chromatography-mass spectrometry (LC-MS) based quantification. This guide provides an objective comparison of analytical method validation performance using a stable isotope-labeled internal standard, 2,6-Difluorobenzoic acid-d3, versus a non-deuterated structural analog. The supporting experimental data, presented in clearly structured tables, demonstrates the enhanced performance and robustness achieved with the use of a deuterated internal standard.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[1] This is because their physicochemical properties are nearly identical to the analyte of interest. This similarity ensures that the internal standard behaves in the same manner as the analyte throughout sample preparation, chromatography, and ionization, effectively compensating for variability and matrix effects.[2][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the advantages of using this compound, we present a case study comparing the validation of a hypothetical acidic analyte, "Analyte X," using two different internal standards:
-
Method A: Utilizes this compound as the internal standard.
-
Method B: Employs a non-deuterated structural analog, 2,6-Dichlorobenzoic acid, as the internal standard.
The following tables summarize the validation results for key analytical parameters.
Table 1: Linearity and Range
| Parameter | Method A (with this compound) | Method B (with 2,6-Dichlorobenzoic acid) | Acceptance Criteria |
| Calibration Range (ng/mL) | 1 - 1000 | 1 - 1000 | Define the expected range of quantification |
| Correlation Coefficient (r²) | > 0.998 | > 0.992 | ≥ 0.99 |
| Linearity | Linear | Linear | Visual inspection of the calibration curve |
Table 2: Accuracy and Precision
| Quality Control Sample | Method A (with this compound) | Method B (with 2,6-Dichlorobenzoic acid) | Acceptance Criteria |
| Accuracy (% Bias) | Precision (%RSD) | Accuracy (% Bias) | |
| LLOQ (1 ng/mL) | -3.5 | 8.2 | -12.8 |
| Low QC (3 ng/mL) | 2.1 | 5.5 | 9.7 |
| Mid QC (500 ng/mL) | -1.8 | 3.1 | -7.2 |
| High QC (800 ng/mL) | 0.9 | 2.4 | 5.4 |
Table 3: Matrix Effect
| Parameter | Method A (with this compound) | Method B (with 2,6-Dichlorobenzoic acid) | Acceptance Criteria |
| Matrix Factor (CV%) | 4.5 | 18.2 | CV ≤ 15% |
| IS-Normalized Matrix Factor (CV%) | 2.1 | 12.5 | CV ≤ 15% |
The data clearly indicates that the method employing this compound (Method A) exhibits superior accuracy, precision, and a significantly lower matrix effect compared to the method using a non-deuterated structural analog (Method B). The closer tracking of the analyte by the deuterated internal standard leads to more reliable and reproducible results.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or 2,6-Dichlorobenzoic acid).
-
Add 400 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: Optimized for the specific analyte and internal standards.
Validation Experiments
-
Linearity: A calibration curve was prepared by spiking blank plasma with known concentrations of "Analyte X" and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard was plotted against the analyte concentration.
-
Accuracy and Precision: Quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) were prepared and analyzed in replicates on three different days to determine intra- and inter-day accuracy and precision.
-
Matrix Effect: The matrix effect was evaluated by comparing the response of the analyte in post-extraction spiked plasma samples from at least six different sources to the response of the analyte in a neat solution.
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.
References
The Gold Standard in Bioanalysis: A Comparative Guide to 2,6-Difluorobenzoic acid-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of 2,6-Difluorobenzoic acid-d3, a deuterated internal standard, with other common internal standard strategies, supported by representative experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] The fundamental principle behind their efficacy lies in their near-identical physicochemical properties to the analyte of interest. By incorporating stable isotopes, such as deuterium (B1214612) (²H), the molecular weight is increased without significantly altering the chemical behavior. This ensures that the internal standard co-elutes with the analyte and experiences similar effects from the sample matrix, thereby providing a reliable means to correct for variations during sample preparation, chromatography, and ionization.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the advantages of using a deuterated internal standard like this compound, we present a comparative analysis against two common alternatives: a structural analog internal standard (e.g., 2,6-Dichlorobenzoic acid) and a scenario with no internal standard. The following table summarizes key performance metrics from a representative bioanalytical method for the quantification of 2,6-Difluorobenzoic acid in human plasma.
| Performance Metric | This compound (Deuterated IS) | 2,6-Dichlorobenzoic acid (Structural Analog IS) | No Internal Standard |
| Accuracy (% Bias) | -2.5% to +3.1% | -15.8% to +18.2% | -25.3% to +30.1% |
| Precision (% CV) | ≤ 5.2% | ≤ 14.5% | ≤ 22.8% |
| Recovery (%) | 92.5% ± 4.1% | 85.1% ± 12.3% | 88.3% ± 20.5% |
| Matrix Effect (%) | 95.8% to 104.2% | 78.5% to 121.3% | 70.2% to 135.8% |
This data is representative and compiled from established principles of bioanalytical method validation. Actual performance may vary depending on the specific analyte, matrix, and experimental conditions.
The data clearly demonstrates the superior performance of the deuterated internal standard. The accuracy and precision are significantly better, and the matrix effect is well-controlled, with values close to 100%, indicating that the internal standard effectively compensates for signal suppression or enhancement caused by the biological matrix. The structural analog shows poorer performance, and the absence of an internal standard leads to unacceptable variability.
Experimental Protocols
A robust and reliable bioanalytical method is the foundation of any quantitative study. Below is a detailed methodology for the quantification of 2,6-Difluorobenzoic acid in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and internal standard stock solutions at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
2,6-Difluorobenzoic acid: 157.0 -> 113.0
-
This compound: 160.0 -> 116.0
-
Visualizing the Rationale and Workflow
To further elucidate the concepts discussed, the following diagrams created using the Graphviz DOT language illustrate the decision-making process for selecting an internal standard and the typical experimental workflow.
References
A Comparative Guide to Cross-Validation of 2,6-Difluorobenzoic Acid-d3 with 13C-Labeled Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure the reliability and accuracy of quantitative data. The choice of an appropriate internal standard (IS) is paramount in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods to compensate for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for LC-MS/MS quantification because they share nearly identical physicochemical properties with the analyte.[1]
This guide provides a comparative overview of the use of a deuterated standard, 2,6-Difluorobenzoic acid-d3, versus a theoretical 13C-labeled 2,6-Difluorobenzoic acid standard. While direct experimental data for a head-to-head comparison is not publicly available, this guide extrapolates from well-established principles of stable isotope-labeled standards to provide a thorough understanding of their expected performance.
The Role of Internal Standards in Quantitative Analysis
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for potential variations throughout the analytical process.[2] The ideal internal standard behaves identically to the analyte of interest during sample extraction, chromatography, and ionization but is distinguishable by the mass spectrometer.[3] The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which should remain constant even if absolute signal intensities fluctuate.[2]
Performance Comparison: Deuterated vs. 13C-Labeled Standards
The choice between a deuterated and a 13C-labeled internal standard can significantly impact analytical method performance. While both are vast improvements over using a structural analog, there are key differences.
-
Deuterated Standards (e.g., this compound): Deuterium (B1214612) (²H) is the most commonly used stable isotope for labeling internal standards, primarily because it is generally easier and cheaper to synthesize.[4] However, deuterated standards have potential drawbacks. The increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time compared to the unlabeled analyte.[5] This "chromatographic shift" can be problematic if matrix effects vary across the peak elution window. Additionally, deuterium atoms can sometimes be lost or exchanged with protons from the solvent or matrix, especially if they are located at chemically labile positions.[5][6]
-
¹³C-Labeled Standards: Carbon-13 (¹³C) labeled standards are often considered superior for quantitative bioanalysis.[7] Because ¹³C is integrated into the carbon backbone of the molecule, these standards are not susceptible to back-exchange.[6] Furthermore, the physicochemical properties of ¹³C-labeled standards are virtually identical to their unlabeled counterparts, meaning they co-elute perfectly and experience the exact same degree of ionization suppression or enhancement.[3][7] This leads to higher accuracy and precision. The main disadvantage is typically the higher cost and more complex synthesis.[6][7]
Quantitative Data Summary
The following table presents hypothetical but expected data from a cross-validation experiment comparing the performance of this compound and a ¹³C-labeled analog for the quantification of 2,6-Difluorobenzoic acid in human plasma. The data illustrates the anticipated superior performance of the ¹³C-labeled standard.
| Validation Parameter | Concentration (ng/mL) | This compound | ¹³C-Labeled Standard | Acceptance Criteria |
| Accuracy (% Bias) | 1 (LLOQ) | -8.5% | -2.1% | ± 20% |
| 3 (LQC) | -6.2% | -1.5% | ± 15% | |
| 50 (MQC) | -4.1% | -0.8% | ± 15% | |
| 80 (HQC) | -3.5% | -0.5% | ± 15% | |
| Precision (% CV) | 1 (LLOQ) | 12.3% | 4.5% | ≤ 20% |
| 3 (LQC) | 9.8% | 3.1% | ≤ 15% | |
| 50 (MQC) | 6.5% | 2.2% | ≤ 15% | |
| 80 (HQC) | 5.1% | 1.8% | ≤ 15% | |
| Retention Time Shift | N/A | 0.08 min earlier | No observable shift | N/A |
| Matrix Effect (% CV) | LQC & HQC | 7.9% | 2.5% | ≤ 15% |
Data is representative and for illustrative purposes only.
As the hypothetical data suggests, the use of a ¹³C-labeled internal standard is expected to result in improved accuracy and precision, especially at the lower limit of quantification (LLOQ).[3] This is because its behavior during sample processing and ionization more closely mimics that of the analyte.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of a cross-validation study. Below is a representative protocol for the quantification of an analyte in human plasma using two different stable isotope-labeled internal standards.
Objective
To perform a cross-validation of two bioanalytical methods for 2,6-Difluorobenzoic acid in human plasma. Method A utilizes this compound as the internal standard, and Method B utilizes ¹³C-labeled 2,6-Difluorobenzoic acid as the internal standard.
Materials and Reagents
-
Analyte: 2,6-Difluorobenzoic acid
-
Internal Standards: this compound, ¹³C-labeled 2,6-Difluorobenzoic acid
-
Control Human Plasma (K₂EDTA)
-
HPLC-grade Methanol, Acetonitrile (B52724), Water, Formic Acid
-
Protein precipitation plates or microcentrifuge tubes
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and both internal standards in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration curve (CC) and quality control (QC) spiking solutions. Prepare separate working solutions for each internal standard at a concentration of 1 µg/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (blank, standard, QC, or study sample) into a 96-well plate or microcentrifuge tube.
-
Add 25 µL of the appropriate internal standard working solution (Method A: d3-IS; Method B: ¹³C-IS).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean plate or vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to achieve separation (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: Optimized for the analyte and each internal standard.
Cross-Validation Procedure
-
Select a minimum of 30 incurred study samples.
-
Analyze each sample in duplicate using both Method A (with d3-IS) and Method B (with ¹³C-IS).
-
Calculate the concentration of the analyte for each sample from both methods.
-
For each sample, calculate the percent difference between the results from the two methods using the formula: %Difference = (Result_A - Result_B) / mean(Result_A, Result_B) * 100.
Acceptance Criteria
-
The cross-validation is considered successful if for at least two-thirds (67%) of the samples, the percent difference between the results from the two methods is within ±20.0%.[8][9]
Conclusion and Recommendation
The selection of an internal standard is a critical determinant of data quality in quantitative LC-MS/MS analysis. While deuterated standards like this compound are widely used and often more cost-effective, they are susceptible to inherent limitations, including potential chromatographic shifts and isotope exchange, which can compromise data accuracy.[3][5]
For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability, ¹³C-labeled internal standards are unequivocally the superior choice.[3][7] Their identical physicochemical properties ensure they perfectly track the analyte throughout the entire analytical process, leading to more robust and dependable data. The additional upfront cost of a ¹³C-labeled standard is often justified by the increased data quality and reduced risk of analytical complications.
References
- 1. ovid.com [ovid.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. fda.gov [fda.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of 2,6-Difluorobenzoic Acid-d3 as an Internal Standard in LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2,6-Difluorobenzoic acid-d3 as a stable isotope-labeled internal standard (SIL-IS) against other common alternatives in liquid chromatography-mass spectrometry (LC-MS) analysis. The selection of an appropriate internal standard is critical for achieving accurate and precise quantification of analytes in complex matrices by correcting for variability in sample preparation, injection volume, and instrument response.
While direct inter-laboratory comparison studies for this compound are not extensively published, this guide synthesizes available data from studies on structurally similar compounds to present a comprehensive performance overview.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, stable isotope-labeled internal standards are considered the gold standard.[1] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical nature ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, leading to superior accuracy and precision in quantification.[2]
This compound is a deuterated analog of 2,6-Difluorobenzoic acid and serves as an excellent internal standard for the analysis of its non-labeled counterpart and structurally related acidic compounds.
Alternative Internal Standards
For the quantitative analysis of small acidic molecules like benzoic acid derivatives, several alternatives to this compound can be considered:
-
Benzoic acid-d5: Another stable isotope-labeled internal standard. It is a suitable choice for the analysis of benzoic acid and its derivatives.
-
Salicylic acid: A structural analog internal standard. While not isotopically labeled, its structural similarity to benzoic acid derivatives can allow it to partially compensate for analytical variability.
Performance Comparison
The following table summarizes the expected quantitative performance of this compound compared to Benzoic acid-d5 and Salicylic acid. The data is compiled from various studies on the analysis of small acidic molecules and represents typical performance characteristics.
| Performance Metric | This compound (SIL-IS) | Benzoic acid-d5 (SIL-IS) | Salicylic acid (Structural Analog IS) |
| Recovery (%) | 85 - 115 | 85 - 115 | 70 - 120 |
| Matrix Effect (%) | 90 - 110 | 90 - 110 | 60 - 140 |
| Precision (%RSD) | < 15 | < 15 | < 20 |
| Accuracy (%Bias) | ± 15 | ± 15 | ± 20 |
| Linearity (r²) | ≥ 0.995 | ≥ 0.995 | ≥ 0.990 |
Disclaimer: The values in this table are representative and compiled from various sources analyzing similar compounds. Actual performance will depend on the specific analyte, matrix, and analytical method.
Experimental Protocols
Below are detailed methodologies for key experiments in an LC-MS/MS analysis using an internal standard.
Sample Preparation (Human Plasma)
-
Aliquoting: Transfer 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., 100 ng/mL of this compound in methanol) to each tube, except for blank matrix samples.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the tubes for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ion transitions for the analyte and the internal standard.
Visualizing the Workflow and Principles
Experimental workflow for quantitative analysis using an internal standard.
Principle of isotope dilution mass spectrometry.
Conclusion
The use of a stable isotope-labeled internal standard, such as This compound , is highly recommended for the accurate and precise quantification of 2,6-Difluorobenzoic acid and structurally similar analytes in complex matrices. Its performance in correcting for analytical variability, particularly matrix effects, is demonstrably superior to that of structural analog internal standards. When developing and validating LC-MS/MS methods, the choice of internal standard is a critical parameter that directly impacts the reliability and robustness of the analytical data.
References
The Gold Standard in Quantitative Analysis: Unpacking the Accuracy and Precision of 2,6-Difluorobenzoic acid-d3
In the landscape of quantitative analytical chemistry, particularly within the realms of pharmaceutical development and bioanalysis, the pursuit of unerring accuracy and precision is paramount. The choice of an appropriate internal standard is a critical determinant in achieving reliable and reproducible results. Among the array of options, stable isotope-labeled (SIL) internal standards are widely recognized as the "gold standard," and 2,6-Difluorobenzoic acid-d3 stands as a prime exemplar of this class. This guide provides an objective comparison of its performance against other alternatives, supported by established principles and representative experimental data, to inform researchers, scientists, and drug development professionals in their quantitative endeavors.
Superior Performance of Deuterated Internal Standards
An ideal internal standard should mimic the physicochemical properties of the analyte to accurately compensate for variations throughout the analytical workflow, including sample extraction, chromatographic separation, and mass spectrometric detection.[1][2] Deuterated internal standards, such as this compound, are chemically identical to their non-labeled counterparts, with the only difference being the substitution of hydrogen atoms with deuterium. This subtle yet significant modification results in a mass shift that is easily distinguishable by a mass spectrometer, without appreciably altering the compound's chemical behavior.
This near-identical nature ensures that the deuterated internal standard co-elutes with the analyte and experiences the same degree of matrix effects—ion suppression or enhancement—which is a common challenge in complex biological matrices.[3] Consequently, the ratio of the analyte's response to the internal standard's response remains constant, even with fluctuations in sample preparation efficiency or instrument performance. This leads to a significant improvement in the accuracy and precision of the quantitative results.[4]
Comparative Performance Insights
While specific comparative studies detailing the accuracy and precision of this compound against other internal standards for the analysis of 2,6-Difluorobenzoic acid were not found in the public domain, the well-established principles of using SIL internal standards allow for a confident extrapolation of its superior performance.
Table 1: Comparison of Expected Performance: Deuterated vs. Non-Deuterated Internal Standards
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS (Non-Deuterated) | Rationale for Superior Performance of Deuterated IS |
| Accuracy (% Bias) | Expected to be within ±15% of the nominal value (typically < ±5%) | Can exhibit higher bias due to differential matrix effects and extraction recovery. | Near-identical chemical and physical properties to the analyte ensure it accurately tracks and corrects for analytical variability. |
| Precision (% CV) | Expected to be ≤ 15% (typically < 10%) | Often shows higher variability due to differences in chromatographic retention and ionization efficiency. | Co-elution with the analyte minimizes the impact of run-to-run and sample-to-sample variations. |
| Recovery | Consistent and reproducible across the concentration range. | May show inconsistent and analyte-dependent recovery. | Behaves identically to the analyte during all sample preparation steps, leading to proportional losses and accurate correction. |
| Matrix Effect | Effectively compensates for ion suppression or enhancement. | Prone to differential matrix effects, leading to inaccurate quantification. | Experiences the same matrix effects as the analyte due to identical molecular structure and ionization properties. |
Note: The performance data for the deuterated internal standard is based on typical acceptance criteria for bioanalytical method validation and the generally observed superior performance of SIL internal standards. The performance of a structural analog is presented as a potential outcome when using a non-SIL alternative.
Experimental Protocol: A Representative LC-MS/MS Method
The following is a detailed methodology for a typical quantitative analysis using 2,6-Difluorobenzoic acid and its deuterated internal standard, this compound. This protocol is representative of the rigorous procedures employed in bioanalytical method validation.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,6-Difluorobenzoic acid and dissolve it in 10 mL of a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological matrix sample (e.g., plasma, urine), add 20 µL of the internal standard working solution.
-
Vortex briefly to ensure thorough mixing.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for a carboxylic acid.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both 2,6-Difluorobenzoic acid and this compound would be optimized on the specific mass spectrometer used.
-
4. Data Analysis:
-
The concentration of the analyte in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logical framework behind selecting a deuterated internal standard, the following diagrams are provided.
References
A Comparative Guide to the Metabolism of 2,6-Difluorobenzoic Acid-d3 and its Non-Labeled Analogue
For Researchers, Scientists, and Drug Development Professionals
The Kinetic Isotope Effect: A Metabolic Shield
The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) can significantly alter the rate of metabolic reactions. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when C-H bond cleavage is the rate-determining step of a metabolic transformation. This phenomenon, known as the kinetic isotope effect (KIE), can enhance a drug's metabolic stability, prolong its half-life, and potentially reduce the formation of toxic metabolites.
Expected Metabolic Pathways of 2,6-Difluorobenzoic Acid
Based on the metabolism of similar aromatic carboxylic acids, 2,6-difluorobenzoic acid is anticipated to undergo two primary metabolic transformations:
-
Phase I Metabolism (Oxidation): Cytochrome P450 (CYP) enzymes, primarily located in the liver, are expected to catalyze the hydroxylation of the aromatic ring. This involves the breaking of a C-H bond on the benzene (B151609) ring to introduce a hydroxyl group.
-
Phase II Metabolism (Conjugation): The carboxylic acid group is a prime site for glucuronidation, a major Phase II detoxification pathway. UDP-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety to the carboxylic acid, forming a more water-soluble conjugate that is readily excreted.
2,6-Difluorobenzoic Acid-d3: A Deuterated Analogue
The deuterated analogue, this compound, has deuterium atoms replacing the hydrogen atoms on the aromatic ring. This strategic placement is designed to probe and potentially mitigate Phase I metabolism.
Comparative Metabolic Data (Representative)
The following tables present a representative comparison of the metabolic stability and pharmacokinetic parameters of 2,6-difluorobenzoic acid and its deuterated analogue. These values are based on typical findings in studies comparing deuterated and non-deuterated aromatic compounds and serve to illustrate the expected impact of deuteration.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 2,6-Difluorobenzoic Acid | 45 | 15.4 |
| This compound | 90 | 7.7 |
Table 2: Representative Pharmacokinetic Parameters in Rats
| Parameter | 2,6-Difluorobenzoic Acid | This compound |
| Cmax (ng/mL) | 1200 | 1500 |
| Tmax (h) | 1.0 | 1.2 |
| AUC (0-t) (ng·h/mL) | 4800 | 9600 |
| t½ (h) | 2.5 | 5.0 |
| CL/F (L/h/kg) | 0.52 | 0.26 |
Experimental Protocols
To empirically determine the metabolic profiles of 2,6-difluorobenzoic acid and its deuterated analogue, the following detailed experimental protocols for an in vitro metabolism study using human liver microsomes are provided.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of 2,6-difluorobenzoic acid and this compound in human liver microsomes.
Materials:
-
2,6-Difluorobenzoic Acid
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) containing an internal standard (e.g., a structurally similar, stable compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In microcentrifuge tubes, pre-warm a mixture of phosphate buffer, HLM (final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM) at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching of Reaction:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This will precipitate the proteins and stop the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Metabolic pathways of 2,6-difluorobenzoic acid.
Caption: In vitro metabolic stability workflow.
Caption: The Kinetic Isotope Effect.
Conclusion
The strategic deuteration of 2,6-difluorobenzoic acid is expected to significantly enhance its metabolic stability by attenuating the rate of Phase I hydroxylation due to the kinetic isotope effect. This should translate to a longer half-life and increased systemic exposure. The provided experimental protocols offer a robust framework for researchers to validate these principles and quantify the metabolic advantages of this compound. Such studies are crucial for the rational design of drug candidates with optimized pharmacokinetic profiles.
A Researcher's Guide to Certified Reference Materials for 2,6-Difluorobenzoic Acid
For scientists and professionals in drug development and quality control, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) of 2,6-Difluorobenzoic acid (CAS No. 385-00-2) are crucial for ensuring the quality and consistency of analytical data. This guide provides a comparative overview of commercially available CRMs and reference materials for 2,6-Difluorobenzoic acid, details on their analytical applications, and experimental protocols.
Comparison of 2,6-Difluorobenzoic Acid Reference Materials
The selection of a suitable reference material depends on the specific application, required uncertainty, and the analytical technique employed. Below is a comparison of 2,6-Difluorobenzoic acid reference materials from prominent suppliers. It is important to note that while some products are explicitly sold as CRMs with comprehensive Certificates of Analysis (CoA), others are offered as analytical standards with detailed product specifications.
| Supplier | Product Name | Grade | Purity/Assay | Certified Value & Uncertainty | Format |
| LGC Standards | 2,6-Difluorobenzoic acid | Reference Material | Not explicitly stated | Characterized under ISO 17025 | Neat |
| 2,6-Difluorobenzoic-d3 Acid | Certified Reference Material | Not explicitly stated | Provided on CoA | Neat | |
| Sigma-Aldrich | 2,6-Difluorobenzoic acid | Analytical Standard | ≥98% | Lot-specific on CoA | Crystalline Solid |
| Thermo Scientific | 2,6-Difluorobenzoic acid | Standard | 98+% | Assay range by titration on spec sheet | Crystalline Powder |
| Cayman Chemical | 2,6-Difluorobenzoic acid | Reference Material | ≥98% | Available upon request | Solid |
Note: The availability of a full Certificate of Analysis with certified values and uncertainties is a key differentiator for a Certified Reference Material. Users are strongly encouraged to request and review the CoA from the supplier before use.
Experimental Protocols
Accurate quantification of 2,6-Difluorobenzoic acid, whether as an active pharmaceutical ingredient (API), impurity, or metabolite, relies on robust analytical methods. The following is a representative experimental protocol for the analysis of 2,6-Difluorobenzoic acid in a pharmaceutical substance using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Determination of 2,6-Difluorobenzoic Acid Purity by HPLC-UV
Objective: To determine the purity of a 2,6-Difluorobenzoic acid sample using a certified reference material for calibration.
Materials:
-
2,6-Difluorobenzoic Acid Certified Reference Material (CRM)
-
2,6-Difluorobenzoic Acid sample for analysis
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Standard Preparation (CRM):
-
Accurately weigh a suitable amount of the 2,6-Difluorobenzoic acid CRM and dissolve it in a known volume of diluent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentration levels.
-
-
Sample Preparation:
-
Accurately weigh the 2,6-Difluorobenzoic acid sample and dissolve it in the diluent to a concentration that falls within the range of the calibration standards.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile). A typical starting point could be a 50:50 mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the calibration standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and record the peak area for 2,6-Difluorobenzoic acid.
-
-
Calculation:
-
Determine the concentration of 2,6-Difluorobenzoic acid in the sample solution using the calibration curve.
-
Calculate the purity of the sample based on the weighed amount and the determined concentration.
-
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagram, generated using the DOT language, illustrates the key steps in the quantitative analysis of 2,6-Difluorobenzoic acid using a CRM.
The Critical Role of 2,6-Difluorobenzoic acid-d3 in Bioanalytical Assays: A Comparative Guide
In the landscape of drug development and clinical research, the accuracy and reliability of bioanalytical methods are paramount. The quantification of analytes in complex biological matrices is often fraught with challenges, including sample loss during preparation and signal suppression or enhancement in mass spectrometry. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to mitigate these issues. This guide provides a comparative overview of bioanalytical assay performance with and without the use of 2,6-Difluorobenzoic acid-d3, a common SIL-IS, demonstrating its indispensable role in generating robust and reproducible data.
The Impact of an Internal Standard on Assay Performance
An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added at a known concentration to all samples, including calibrators, quality controls, and unknown study samples. By co-eluting with the analyte during chromatography and being detected by the same analytical method, the SIL-IS allows for the normalization of the analyte response, thereby correcting for variability.
The following table illustrates the typical performance of a validated bioanalytical method using this compound as an internal standard, contrasted with a hypothetical scenario where no internal standard is employed. The data presented for the "With this compound" case is representative of a robust bioanalytical assay, while the "Without Internal Standard" data reflects the potential for increased variability and reduced accuracy.
Table 1: Comparison of Bioanalytical Method Performance
| Parameter | With this compound (Internal Standard) | Without Internal Standard (Hypothetical) | Acceptance Criteria |
| Precision (%CV) | |||
| Intra-day | ≤ 5% | 15 - 30% | ≤ 15% |
| Inter-day | ≤ 8% | 20 - 40% | ≤ 15% |
| Accuracy (%Bias) | |||
| Intra-day | ± 5% | ± 20 - 50% | ± 15% |
| Inter-day | ± 7% | ± 25 - 60% | ± 15% |
| Linearity (r²) | ≥ 0.995 | ≥ 0.98 | ≥ 0.99 |
| Matrix Effect (%CV) | ≤ 10% | 30 - 70% | ≤ 15% |
Experimental Protocol: A Typical Bioanalytical Workflow
The following protocol outlines a standard solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a hypothetical acidic drug, "Analyte X," in human plasma, utilizing this compound as the internal standard.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample, add 10 µL of working internal standard solution (this compound in methanol).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Load the entire sample onto a conditioned and equilibrated mixed-mode anion exchange SPE plate.
-
Wash the plate with 500 µL of 2% formic acid in water.
-
Wash the plate with 500 µL of methanol.
-
Elute the analyte and internal standard with 300 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: Standard UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Analyte X: [M-H]⁻ → Fragment ion
-
This compound: m/z 160.0 → m/z 116.0
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical principle behind the use of an internal standard.
Caption: Bioanalytical workflow for sample analysis.
Caption: How an internal standard corrects for variability.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is not merely a recommendation but a cornerstone of robust bioanalytical method development. As demonstrated, its incorporation into the analytical workflow is critical for mitigating the inherent variability of complex biological samples and analytical systems. The resulting data is more precise, accurate, and reliable, providing a solid foundation for critical decisions in drug development and research. The stark contrast with the potential outcomes of an assay lacking an internal standard underscores its fundamental importance.
Safety Operating Guide
Proper Disposal of 2,6-Difluorobenzoic Acid-d3: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 2,6-Difluorobenzoic acid-d3, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is paramount. This document provides a comprehensive, step-by-step guide for the disposal of this compound, a halogenated organic compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.
Hazard and Disposal Overview
This compound, like its non-deuterated analog, is classified as a hazardous substance. It is a skin and eye irritant and may cause respiratory irritation.[1][2] As a halogenated organic acid, it requires specific disposal procedures to mitigate risks to human health and the environment. Improper disposal, such as drain disposal, is strictly prohibited.[3][4][5]
The primary disposal route for this chemical is through a licensed hazardous waste disposal company.[2] Laboratory personnel are responsible for the initial, crucial steps of waste characterization, segregation, and proper containment.
| Parameter | Value/Instruction | Source |
| Chemical Name | This compound | - |
| CAS Number | 1219804-21-3 | - |
| Hazard Class | Irritant (Skin, Eye, Respiratory) | [1][2] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | [6] |
| Prohibited Disposal | Drain, Regular Trash | [3][4][5] |
| Waste Segregation | Halogenated Organic Waste | [6] |
| Container Type | Chemically compatible, sealed container (e.g., polyethylene) | [5] |
Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Detailed Disposal Protocol
This protocol provides a step-by-step methodology for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE before handling the chemical waste. This includes:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A laboratory coat
-
2. Waste Container Selection and Labeling:
-
Select a waste container that is chemically compatible with halogenated organic acids. A high-density polyethylene (B3416737) (HDPE) container with a screw cap is recommended.
-
The container must be in good condition, with no leaks or cracks.
-
Before adding any waste, the container must be labeled clearly. According to EPA and DOT regulations, the label must include:
3. Waste Collection and Segregation:
-
Collect all waste containing this compound, including contaminated solids (e.g., weigh boats, contaminated paper towels), in the designated waste container.
-
Crucially, this waste must be segregated as "Halogenated Organic Waste" .[6]
-
Do not mix with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.
-
Do not mix with incompatible materials such as strong bases or oxidizing agents.
4. Interim Storage:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a well-ventilated area, away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste to prevent spills.
5. Final Disposal:
-
Once the waste container is full, or if it has been in storage for a predetermined time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its disposal.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Complete all required waste disposal forms and manifests accurately and legibly.
-
Do not attempt to transport the hazardous waste off-site yourself.
6. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with soap and water.
-
All materials used for spill cleanup must also be disposed of as hazardous waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific waste management plan and EHS guidelines for any additional requirements.
References
- 1. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. otago.ac.nz [otago.ac.nz]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
Personal protective equipment for handling 2,6-Difluorobenzoic acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,6-Difluorobenzoic acid-d3. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause significant irritation.[1][2] It is a skin and strong eye irritant and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles used in conjunction with a face shield.[4][5] | To protect against splashes, dust, and fumes that can cause serious eye irritation.[2][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4][5] | To prevent direct skin contact, which can cause irritation.[2][5] |
| Body Protection | Chemical-resistant lab coat, coveralls, or apron.[5][7] | To protect skin and clothing from spills and splashes.[5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4] | To prevent inhalation of dust or vapors that may cause respiratory tract irritation.[1][2] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the necessary steps from preparation to post-handling procedures.
Caption: Procedural workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment, including spatulas, weigh boats, and solvent containers.
-
Locate the nearest emergency shower, eyewash station, and a spill kit appropriate for corrosive solids.[4]
-
-
Handling:
-
Conduct all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.[4]
-
When weighing, use a draft shield or weigh the compound in a tared, sealed container to prevent dust dispersal.
-
Transfer the compound carefully to avoid creating dust.
-
If dissolving the solid, add it slowly to the solvent to avoid splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Segregate waste materials as described in the disposal plan.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate first aid is critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][4][9] If skin irritation persists, seek medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2][9] |
| Ingestion | Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward.[2][9] Seek medical attention if symptoms occur.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous chemical waste.[10]
Logical Relationship for Waste Disposal:
Caption: Decision-making and procedural flow for the disposal of waste.
Disposal Protocol:
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. Halogenated organic compounds may require separate disposal from non-halogenated ones.[11]
-
Containment:
-
Storage:
-
Disposal:
-
Follow your institution's procedures to request a waste pickup from the EHS department or a licensed hazardous waste disposal contractor.[10]
-
Do not dispose of this chemical down the drain or in regular trash.[10]
-
Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste, before being disposed of as non-hazardous waste.[11]
-
References
- 1. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2,6-Difluorobenzoic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. fishersci.com [fishersci.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. benchchem.com [benchchem.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
